molecular formula C14H11NO B14356896 9(10H)-Anthracenone, oxime CAS No. 92560-84-4

9(10H)-Anthracenone, oxime

Cat. No.: B14356896
CAS No.: 92560-84-4
M. Wt: 209.24 g/mol
InChI Key: DHSLOIFKVQGCQU-UHFFFAOYSA-N
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Description

Historical Trajectories of Anthracenone (B14071504) and Oxime Chemistry in Organic Synthesis

The journey of anthracenone chemistry is intrinsically linked to the discovery of its parent aromatic hydrocarbon, anthracene (B1667546). Anthracene was first isolated from coal tar in 1832 by Jean-Baptiste Dumas and Auguste Laurent. wikipedia.org Coal tar remains a significant industrial source of anthracene. wikipedia.org The development of synthetic methods, such as the Elbs reaction which involves the cyclodehydration of o-methyl-substituted diarylketones, provided laboratory access to the anthracene framework. wikipedia.org Anthrone (B1665570), or 9(10H)-Anthracenone, is a key derivative and serves as a fundamental building block for more complex structures. guidechem.comsigmaaldrich.com Over the years, research has focused on the selective functionalization of the anthracenone core to create derivatives with specific properties for applications in medicinal chemistry and materials science. nih.govnih.gov

The field of oxime chemistry began in the 19th century, with German chemist Victor Meyer's discovery being a seminal event. numberanalytics.comnumberanalytics.com Oximes are typically formed through the condensation reaction of an aldehyde or a ketone with hydroxylamine (B1172632). wikipedia.org This reaction became a cornerstone of organic synthesis due to its reliability and the utility of the resulting oximes as intermediates. numberanalytics.com Oximes are instrumental in the synthesis of various nitrogen-containing compounds, including amines, nitriles, and heterocyclic systems like isoxazoles. numberanalytics.comcofc.edu Their ability to act as ligands for metal ions and their role in the development of "click chemistry" ligations have further cemented their importance in modern chemical synthesis. wikipedia.orgresearchgate.net

Structural Elucidation and Stereochemical Considerations of 9(10H)-Anthracenone, Oxime Isomers

The definitive structure of this compound is established through a combination of spectroscopic techniques that probe its molecular framework and functional groups.

Spectroscopic Analysis:

Infrared (IR) Spectroscopy: Oximes exhibit characteristic absorption bands in their infrared spectra. Key vibrations include the O-H stretch, typically appearing around 3600 cm⁻¹, the C=N stretch near 1665 cm⁻¹, and the N-O stretch at approximately 945 cm⁻¹. wikipedia.org For this compound, these bands would be present alongside the characteristic absorptions of the anthracenone aromatic system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of each atom. In related anthracenone derivatives, aromatic protons typically appear in the δ 7.0-8.0 ppm range. niscpr.res.inresearchgate.net The specific shifts and coupling constants for the protons on the tricyclic system of this compound would allow for unambiguous assignment of its structure.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the molecule. Studies on related 10-substituted anthracenone derivatives show that a common fragmentation pathway involves the cleavage of the bond at the C-10 position. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. nih.govresearchgate.net

Interactive Table: General Properties of this compound

Property Value Source
CAS Number 92560-84-4 guidechem.com
Molecular Formula C₁₄H₁₁NO guidechem.com

| Molecular Weight | 209.24 g/mol | guidechem.com |

Stereochemical Considerations: A critical structural feature of oximes derived from non-symmetrical ketones is the potential for stereoisomerism. The C=N double bond restricts rotation, leading to the existence of two geometric isomers, designated as E and Z. wikipedia.org

In the case of this compound, the two groups attached to the C9 carbon are the two distinct halves of the tricyclic system.

This asymmetry means that the hydroxyl group (-OH) of the oxime can be oriented in two different spatial arrangements relative to the fused rings.

An older, yet still encountered, nomenclature describes these isomers as syn and anti. wikipedia.org

These E and Z isomers are distinct chemical compounds with potentially different physical properties and reactivity. They are often stable enough to be separated and characterized individually. wikipedia.org The isomerization between the E and Z forms can sometimes be facilitated by heat or catalysis, a factor of consideration in its synthesis and application.

Contemporary Research Significance and Future Trajectories for this compound

The unique hybrid structure of this compound and its derivatives has positioned them as compounds of interest in several advanced research fields.

Current Research Focus:

Medicinal Chemistry: Anthracenone-based structures are a promising scaffold for the development of new therapeutic agents. researchgate.net Specifically, anthracenone oxime ethers and esters have been synthesized and evaluated for their antiproliferative activity. Several of these compounds have demonstrated potent inhibition of tubulin polymerization, a key mechanism for anticancer drugs, and have shown strong activity against leukemia cells. researchgate.net

Materials Science: The anthracenone scaffold is being explored for applications in optoelectronics. For instance, derivatives have been used as sensitizers in dye-sensitized solar cells (DSSCs). These compounds can enhance the absorption of UV light and improve the photocurrent and stability of the devices, indicating a promising future for their use in UV light intensity sensors. researchgate.net

Organic Synthesis: The oxime moiety is a versatile functional group. The generation of oxime radicals from oxime precursors has emerged as a powerful tool in organic synthesis. d-nb.info These radicals can mediate highly selective intramolecular cyclization and intermolecular coupling reactions, opening new pathways for the synthesis of complex organic molecules. d-nb.infobeilstein-journals.org

Future Trajectories: The future of research on this compound and its analogues appears to be expanding in several directions. The proven biological activity of its derivatives suggests that the anthracenone-oxime scaffold is a valuable starting point for the design of new and more potent anticancer agents. researchgate.net Further modifications to the core structure could lead to optimized drug candidates with novel mechanisms of action.

In materials science, the development of new anthracenone-based photosensitizers could lead to more efficient solar energy conversion and sensing technologies. researchgate.net Furthermore, the full synthetic potential of oxime radicals is still being uncovered, and their application in constructing complex natural products and other valuable organic molecules represents a significant area for future exploration. beilstein-journals.org The increasing use of chemoselective oxime ligations in bioconjugate chemistry also points to a growing role for these compounds in chemical biology. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

92560-84-4

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

N-(10H-anthracen-9-ylidene)hydroxylamine

InChI

InChI=1S/C14H11NO/c16-15-14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-8,16H,9H2

InChI Key

DHSLOIFKVQGCQU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C(=NO)C3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies for 9 10h Anthracenone, Oxime and Its Precursors

Classical and Conventional Routes for 9(10H)-Anthracenone, Oxime Synthesis

Traditional methods for oxime synthesis have been well-established for decades, providing reliable, albeit sometimes inefficient, pathways to the target compound.

The most conventional method for preparing this compound is through the direct reaction of 9(10H)-Anthracenone with hydroxylamine (B1172632). Classically, this involves refluxing an alcoholic solution of the ketone with hydroxylamine hydrochloride in the presence of a base. nih.govijprajournal.com Pyridine is a commonly used base in this context, acting as both a catalyst and an acid scavenger. nih.govorgsyn.org The reaction is typically performed in a solvent such as ethanol (B145695) or methanol (B129727) and often requires elevated temperatures to proceed to completion. asianpubs.org

However, these classical procedures are associated with several drawbacks, including long reaction times, the use of toxic reagents like pyridine, and the generation of polluting effluent from organic solvents. nih.govijprajournal.com

The synthesis of this compound is intrinsically linked to the availability of its precursor, 9(10H)-Anthracenone. Multi-step strategies often commence from more common anthracene-based starting materials. A prominent route involves the selective reduction of anthracene-9,10-dione (anthraquinone) derivatives. researchgate.net For instance, systems have been developed that selectively reduce one of the two carbonyl groups in substituted anthracenediones to yield the corresponding 9(10H)-anthracenone. researchgate.netresearchgate.net This establishes a clear synthetic pathway:

Anthracene (B1667546) → Anthracene-9,10-dione → 9(10H)-Anthracenone → this compound

Research has also demonstrated the synthesis of related structures, such as oximes on side-chains of the anthraquinone (B42736) scaffold, which involves functionalizing the ring system prior to the oxime formation step. researchgate.netnih.gov

Green Chemistry Approaches in this compound Synthesis

In response to the limitations of classical methods, green chemistry principles have driven the development of more environmentally benign and efficient synthetic routes.

A key focus of green chemistry is the reduction or elimination of hazardous solvents and the maximization of atom economy—the measure of how many atoms from the reactants are incorporated into the final product. numberanalytics.comjocpr.com

Solvent-Free Synthesis: Mechanochemistry, or "grindstone chemistry," has emerged as a powerful solvent-free technique for oxime synthesis. nih.govnih.govresearchgate.net This method involves simply grinding the solid reactants—a carbonyl compound like 9(10H)-Anthracenone, hydroxylamine hydrochloride, and a solid base or catalyst (e.g., Na₂CO₃, Bi₂O₃)—at room temperature. nih.govasianpubs.orgresearchgate.net This approach offers significant advantages, including drastically reduced reaction times, high yields, operational simplicity, and minimal waste generation. nih.govnih.gov Microwave-assisted synthesis under solvent-free conditions, using catalysts like basic alumina (B75360) or CaO, represents another effective green protocol. nih.gov

Comparison of Classical vs. Solvent-Free Oximation Methods
ParameterClassical MethodGrindstone Method
SolventEthanol, Methanol, PyridineNone (Solid-state)
TemperatureElevated (Reflux)Room Temperature
Reaction TimeHoursMinutes
Byproducts/WasteOrganic solvent waste, toxic baseMinimal to none
YieldOften moderate to lowGenerally excellent

Atom-Economical Synthesis: The formation of an oxime from a ketone and hydroxylamine is an inherently atom-economical reaction. It is an addition reaction where the only byproduct is a single molecule of water, meaning most atoms from the reactants are incorporated into the desired product. nih.gov The catalytic hydrogenation of oximes to produce primary amines is another example of a process with 100% atom economy, underscoring the value of oximes as green intermediates. mdpi.com

The use of catalysts is central to many green synthetic methods, as they can increase reaction rates, improve selectivity, and allow for milder reaction conditions.

Catalytic Pathways: A wide range of catalysts have been developed for oximation. These are often inexpensive, stable, and non-toxic metal compounds. Examples include:

Bismuth(III) oxide (Bi₂O₃): Effective in solvent-free grinding reactions. nih.gov

Zinc oxide (ZnO): Used as a catalyst for solventless reactions at elevated temperatures. nih.gov

Gold-Palladium (AuPd) Nanoparticles: In conjunction with titanium silicate-1 (TS-1), these catalysts enable the in situ generation of hydrogen peroxide for the ammoximation of ketones, achieving high selectivity and eliminating the need to handle concentrated H₂O₂. nih.gov

Selected Catalytic Systems for Oxime Synthesis
Catalyst SystemReactantsKey AdvantageReference
Bi₂O₃Ketone, Hydroxylamine HClSolvent-free, room temp, fast nih.gov
ZnOAldehyde, Hydroxylamine HClSolventless nih.gov
AuPd/TS-1Ketone, Ammonia (B1221849), H₂/O₂In situ H₂O₂ generation, high selectivity nih.gov
Na₂CO₃Aldehyde, Hydroxylamine HClSolvent-free grinding, simple base asianpubs.org

Biocatalytic Pathways: Biocatalysis utilizes enzymes to perform chemical transformations, offering high selectivity under mild, aqueous conditions. While direct biocatalytic synthesis of this compound is not widely documented, related enzymatic processes highlight the potential of this field. A notable example is a two-step mechanochemo-enzymatic process where an aromatic oxime is first synthesized using solvent-free grinding and then subsequently acylated using a lipase (B570770) enzyme (Novozyme 435) to produce an oxime ester with very high conversion. researchgate.net Furthermore, enzymes like aldoxime dehydratases and ene-reductases are used to convert oximes into other valuable compounds like nitriles and amines, respectively, demonstrating the compatibility of the oxime functional group with biological systems. nih.govacs.orgresearchgate.net

Advanced Synthetic Techniques for this compound

Modern organic synthesis is continuously evolving, with advanced techniques offering unprecedented control over chemical reactions.

Photoredox Catalysis: This technique uses visible light to drive chemical reactions by generating highly reactive intermediates. While often applied to the transformation of oximes into iminyl radicals for subsequent bond formation, this strategy represents a state-of-the-art method for activating the oxime moiety under exceptionally mild conditions. nsf.govrsc.org

Dual Catalysis Systems: Complex chemical transformations can be achieved by combining different catalytic modes. For example, the concurrent use of hydrogen atom transfer (HAT) and photoredox catalysis allows for the direct activation of the strong O-H bond in oximes, which is typically challenging. rsc.org This approach opens new pathways for functionalizing the oxime group.

Flow Chemistry: For scaling up syntheses, particularly photochemical reactions, continuous flow reactors provide significant advantages over traditional batch processes. rsc.org This technology allows for better control over reaction parameters, improved safety, and efficient production, making it an advanced tool that could be applied to the synthesis of this compound.

Catalyst-Free, Light-Promoted Reactions: In some cases, the need for a catalyst can be eliminated entirely. A green and sustainable method for forming oxime ethers involves the direct reaction of an oxime with a diazo ester promoted simply by blue LED irradiation, without any additives. nih.gov

Microwave-Assisted and Sonochemical Synthesis Enhancements

Modern synthetic chemistry increasingly employs energy-assisted techniques like microwave irradiation and sonochemistry to accelerate reactions, improve yields, and promote greener chemical processes.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis utilizes microwave energy to heat reactions directly and efficiently. This technique has been shown to dramatically reduce reaction times and, in some cases, improve product yields and selectivity compared to conventional heating methods. jksus.org For instance, the Diels-Alder reaction to form an ethanoanthracene derivative, a related polycyclic structure, was completed in 6-8 minutes under microwave irradiation, yielding 70-85%, whereas the same reaction required 48 hours (2880 minutes) under conventional reflux to achieve a similar yield. nih.govresearchgate.net The application of microwave energy to the synthesis of oxime-linked structures has also been successfully demonstrated, achieving efficient coupling under mild, aqueous conditions in as little as 30 minutes. mdpi.com These findings strongly suggest that both the reduction of anthraquinone and the subsequent oximation to form this compound could be significantly enhanced through microwave-assisted protocols, leading to faster and more efficient production.

MethodReaction Time (min)Temperature (°C)Yield (%)
Microwave Irradiation 6 - 8266 - 28070 - 85
Conventional (Sealed Tube) 144012081
Conventional (Refluxing) 288012084
A comparative data table for the synthesis of 9,10-dihydro-9,10-ethanoanthracene-11-carboxylic acid methyl ester, illustrating the significant rate enhancement provided by microwave irradiation. researchgate.net

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation in a liquid, creating localized hot spots with extreme temperatures and pressures. mdpi.com This energy can initiate and accelerate chemical reactions. Sonochemical methods are considered a facet of green chemistry as they can often be performed at lower bulk temperatures and may reduce the need for harsh reagents or long reaction times. mdpi.comresearchgate.net The technique is widely applied in the synthesis of various organic compounds and nanomaterials. mdpi.comresearchgate.net For example, the sonochemical synthesis of metal-organic coordination compounds has been used to produce nanostructures with specific morphologies. scispace.com Applying sonication to the synthesis of this compound could potentially improve reaction rates and yields, particularly in heterogeneous reactions like the reduction of anthraquinone with a metal catalyst.

Flow Chemistry Protocols for Continuous Production

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for chemical production, including enhanced safety, scalability, and process control. strath.ac.ukresearchgate.net This technology is increasingly adopted for the synthesis of active pharmaceutical ingredients (APIs). researchgate.net

A hypothetical continuous flow protocol for this compound could be designed as a two-stage process:

Continuous Reduction of Anthraquinone: A solution of anthraquinone in an appropriate solvent could be pumped through a heated packed-bed reactor containing a solid-supported reduction catalyst (e.g., a copper-based catalyst for hydrogenation). google.com This would continuously produce a stream of the anthrone (B1665570) precursor.

In-line Oximation: The output stream from the first reactor, containing anthrone, would then be mixed with a continuous stream of hydroxylamine hydrochloride solution at a T-junction. This combined stream would enter a second reactor coil, heated to the optimal temperature, to facilitate the oximation reaction. The final product stream would then be subjected to a continuous work-up and purification process.

Such a system would allow for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved consistency and yield. researchgate.net Furthermore, handling potentially hazardous reagents is safer in the small, contained volumes of a flow reactor. researchgate.net

Optimization of Reaction Parameters and Yield Enhancement Strategies for this compound

Optimizing reaction conditions is critical for maximizing yield and purity. For the synthesis of this compound, optimization can be applied to both the formation of the anthrone precursor and the oximation step.

Precursor Synthesis Optimization: The yield of anthrone from the reduction of anthraquinone is highly dependent on the chosen reagents and conditions. The classic method using granulated tin and hydrochloric acid in glacial acetic acid reports a crude yield of 82.5%, which drops to 62% after recrystallization. orgsyn.org Optimization of this step can involve:

Choice of Reducing Agent: Different metal reductants and catalytic hydrogenation systems exhibit varying efficiencies. A patented process describes the hydrogenation of anthraquinone using a copper chromite catalyst at 200°C and 40 bar H₂, indicating that high-pressure, high-temperature catalytic methods are viable for industrial-scale production. google.com Another patent details the intramolecular condensation of a hydroanthraquinone precursor by heating it to 250°C in an oxygen-free environment, achieving yields of up to 89.4%. google.com

Solvent and Work-up: The choice of solvent for both the reaction and the subsequent recrystallization is crucial for yield and purity. For the tin/HCl reduction, a mixture of benzene (B151609) and petroleum ether is recommended for recrystallization, with the note that the proportions can be adjusted to balance solubility and recovery. orgsyn.org

Precursor/MethodReagents/ConditionsPurityYield
Anthraquinone Sn, HCl, Glacial Acetic Acid~153°C m.p. (crude)82.5% (crude)
Anthraquinone Sn, HCl, Glacial Acetic Acid154-155°C m.p. (recrystallized)62% (recrystallized)
Tetrahydroanthraquinone (THAQ) Heat to 250°C (N₂ atm)84.2%79.5%
1,4-Dihydroxyanthraquinone (1,4-DHAHQ) Heat to 250°C (N₂ atm)93.0%89.4%
A data table summarizing various reported synthesis conditions and yields for the precursor 9(10H)-Anthracenone (anthrone). orgsyn.orggoogle.com

Oximation Step Optimization: The conversion of anthrone to its oxime can be optimized by controlling parameters such as stoichiometry, pH, and temperature. In related oximation reactions, such as the synthesis of oxime-linked glycoclusters, the use of a 0.1 M ammonium (B1175870) acetate (B1210297) buffer at pH 4.5 and the addition of aniline (B41778) as a catalyst were found to be effective. mdpi.com While conditions would need to be adapted for the less-sensitive anthracenone (B14071504) core, this highlights the importance of pH control and potential catalysis in achieving high conversion rates.

Stereoselective and Regioselective Synthesis of this compound Derivatives

The synthesis of derivatives of this compound can be directed to achieve specific isomers through stereoselective and regioselective control.

Stereoselectivity: The primary stereochemical consideration for this compound itself is the potential for E and Z isomerism about the C=N double bond of the oxime. The formation of E/Z isomers is a known phenomenon in oxime synthesis, and the ratio can be influenced by reaction conditions. mdpi.comnih.gov While specific studies on controlling the isomerism of the title compound are not prevalent, research on other oxime syntheses indicates that factors like solvent, temperature, and pH can affect the stereochemical outcome. Separation of the resulting isomers can often be achieved by chromatographic methods. nih.gov

Regioselectivity: Regioselectivity becomes critical when synthesizing derivatives with substituents on the anthracene skeleton. The choice of synthetic route and reagents can dictate the final position of functional groups. A notable example is the synthesis of dimethoxy-9(10H)-anthracenone isomers. acs.orgnih.gov The reduction of 1,8-dimethoxyanthracenedione with zinc dust and aqueous ammonia does not yield the expected 1,8-dimethoxy-9(10H)-anthracenone but instead produces the rearranged isomer, 4,5-dimethoxy-9(10H)-anthracenone. acs.orgnih.gov Conversely, using tin(II) chloride in hydrochloric and acetic acid leads to the exclusive formation of the tautomeric 1,8-dimethoxy-9-hydroxyanthracene. acs.orgnih.gov This demonstrates powerful regiocontrol based on the selection of the reducing agent.

Furthermore, regioselective functionalization of a pre-formed anthracenone core is also possible. For example, a simple and regioselective acylation of 1,5-dichloro-9(10H)-anthracenone at the 9-position has been reported, using acyl chlorides in the presence of a catalytic amount of pyridine. researchgate.net Such strategies are key to building a library of specifically substituted anthracenone oxime derivatives for further study.

Starting MaterialReagentsProduct(s)Type of Selectivity
1,8-Dimethoxyanthracenedione Zn dust, aq. NH₃4,5-Dimethoxy-9(10H)-anthracenone & 1,8-DimethoxyanthraceneRegioselective
1,8-Dimethoxyanthracenedione SnCl₂, HCl, Acetic Acid1,8-Dimethoxy-9-hydroxyanthracene (tautomer of 1,8-dimethoxy-9(10H)-anthracenone)Regioselective
1,5-Dichloro-9(10H)-anthracenone Acyl Chloride, Pyridine9-Acyloxy-1,5-dichloroanthracene derivativesRegioselective
A data table illustrating regioselective outcomes in the synthesis of anthracenone derivatives based on reagent choice. acs.orgnih.govresearchgate.net

Advanced Spectroscopic and Structural Elucidation of 9 10h Anthracenone, Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the cornerstone for the structural elucidation of 9(10H)-Anthracenone, oxime in solution and the solid state. A combination of one-dimensional (1D) and two-dimensional (2D) experiments allows for the complete assignment of proton (¹H), carbon (¹³C), and nitrogen (¹⁵N) signals, while specialized techniques can probe its dynamic behavior and solid-state structure.

The 1D NMR spectra provide the fundamental chemical shift information for each unique nucleus in the molecule.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic, methylene (B1212753), and oxime hydroxyl protons. The eight aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), with their exact shifts and coupling patterns dependent on their position on the anthracene (B1667546) core. The two protons of the methylene group at the C10 position are chemically equivalent and are expected to produce a singlet at approximately δ 4.3 ppm, similar to the parent compound, anthrone (B1665570). chemicalbook.com The hydroxyl proton of the oxime group gives a characteristic, often broad, singlet in the far downfield region, potentially around δ 13 ppm, a value typical for oxime protons involved in hydrogen bonding. nih.govtandfonline.com The presence of E and Z isomers could lead to two distinct sets of signals for the entire molecule, with the ratio of isomers quantifiable from the integration of corresponding peaks. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
H1, H8 ~8.3 Multiplet
H4, H5 ~8.3 Multiplet
H2, H3, H6, H7 7.4 - 7.6 Multiplet
CH₂ (at C10) ~4.3 Singlet
N-OH ~13.3 Singlet (broad)

Note: Predictions are based on data for the parent anthrone and related oxime structures. chemicalbook.comnih.gov The presence of E/Z isomers may result in two sets of signals.

¹³C NMR: The ¹³C NMR spectrum will display signals for each unique carbon atom. Based on the molecule's Cₛ symmetry, seven signals are expected for the 14 carbons. The most indicative signal is that of the C9 carbon, which is part of the oxime C=N bond. This carbon is expected to resonate in the range of δ 150-160 ppm, a significant upfield shift compared to the carbonyl carbon (δ ~184 ppm) in the parent anthrone. chemicalbook.com The methylene carbon (C10) would appear at a higher field, around δ 30-40 ppm. The aromatic carbons will resonate between δ 120-140 ppm. udel.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C9 (C=NOH) 150 - 160
C1, C8, C4, C5 127 - 134
C2, C7, C3, C6 127 - 134
C4a, C9a 138 - 141
C8a, C10a 138 - 141
C10 (CH₂) 30 - 40

Note: Predictions are based on data for the parent anthrone and general values for oximes. chemicalbook.comudel.edursc.org

¹⁵N NMR: ¹⁵N NMR spectroscopy is particularly useful for studying oximes. The nitrogen nucleus in the oxime group is expected to have a chemical shift in a characteristic range. nih.gov Studies on similar oximes show signals around δ -55 ppm. acs.org A key feature of ¹⁵N NMR is its sensitivity to the stereochemistry of the oxime; the E and Z isomers will exhibit separate and distinct resonances, providing a direct method for their identification and quantification. researchgate.netfigshare.com

2D NMR experiments are indispensable for assembling the molecular puzzle by establishing through-bond and through-space correlations. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY spectra would show cross-peaks between adjacent vicinal protons within each of the aromatic rings (e.g., H1-H2, H2-H3, H6-H7, H7-H8), confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with its directly attached carbon atom. This allows for the unambiguous assignment of the ¹³C signals for all protonated carbons (the eight aromatic CH groups and the C10 methylene group).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information on long-range (typically 2-3 bond) ¹H-¹³C correlations. This is crucial for identifying the quaternary carbons and piecing the molecular framework together. Key expected correlations include those from the methylene protons (H10) to the oxime carbon (C9) and the bridgehead carbons (C4a, C9a), and from the aromatic protons (e.g., H1/H8) to the adjacent quaternary carbons. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique detects protons that are close to each other in space, regardless of whether they are connected through bonds. youtube.com NOESY is the definitive method for determining the E/Z stereochemistry of the oxime bond. For the Z-isomer, a NOESY cross-peak would be expected between the oxime -OH proton and the nearby methylene protons at C10. Conversely, for the E-isomer, a correlation would be seen between the -OH proton and the peri-protons on the aromatic ring (H1 and H8). researchgate.net

Polymorphism, the ability of a compound to exist in multiple crystal forms, can be effectively studied using solid-state NMR (ssNMR). Different polymorphic forms, having distinct molecular packing and intermolecular interactions, will result in different local electronic environments for the nuclei. These differences are manifested as variations in the chemical shifts and line widths in ¹³C and ¹⁵N Cross-Polarization Magic-Angle Spinning (CP/MAS) NMR spectra. acs.org Therefore, ssNMR can be used to identify, differentiate, and quantify the polymorphic forms of this compound in a bulk sample, providing critical information that is not accessible from solution-state studies. rsc.org

Variable-temperature (VT) NMR experiments provide insight into dynamic molecular processes occurring on the NMR timescale. ox.ac.uk For this compound, the primary dynamic process of interest is the potential interconversion (isomerization) between the E and Z forms in solution.

At low temperatures, where interconversion is slow, the NMR spectrum would show separate, sharp signals for each isomer.

As the temperature is raised, the rate of isomerization increases, causing the corresponding signals for the two isomers to broaden and move closer together.

At a specific temperature, known as the coalescence temperature, the two signals merge into a single broad peak.

At even higher temperatures, where the interconversion is very fast, a single, sharp, time-averaged signal is observed.

By analyzing the spectral line shapes at different temperatures, the kinetics of this dynamic process can be quantified, allowing for the determination of the activation energy (ΔG‡) for the rotational barrier around the C=N bond. nih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure from its fragmentation patterns.

High-resolution mass spectrometry is employed to measure the mass-to-charge ratio (m/z) of the molecular ion with very high accuracy (typically to four or five decimal places). The molecular formula of this compound is C₁₄H₁₁NO, which corresponds to a calculated monoisotopic mass of 209.08406 u. An HRMS measurement confirming this exact mass provides unequivocal proof of the compound's elemental composition, distinguishing it from any other compound with the same nominal mass. researchgate.netnih.gov

Analysis of the fragmentation patterns observed in the mass spectrum provides corroborating structural evidence. While a detailed fragmentation study for this specific molecule is not widely published, predictable pathways can be inferred based on the fragmentation of similar oximes and anthracene structures. nih.govlouisville.edu Key fragmentation events for the molecular ion (M⁺˙) of this compound would likely include:

Loss of a hydroxyl radical (•OH) to form an ion at [M - 17]⁺.

Loss of water (H₂O) to form an ion at [M - 18]⁺˙.

Cleavage of the N-O bond.

Fragmentation of the tricyclic anthracene core, likely leading to stable ions such as the tropylium (B1234903) ion or ions related to the fragmentation of anthrone itself. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Elucidation

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. In a typical MS/MS experiment, precursor ions of a specific mass-to-charge ratio (m/z), such as the molecular ion of this compound, are selectively isolated. These isolated ions are then subjected to collision-induced dissociation (CID), causing them to break apart into smaller product ions. The analysis of these product ions provides detailed structural information about the precursor ion.

For this compound, the fragmentation upon electron impact is expected to follow pathways characteristic of both the anthracenone (B14071504) core and the oxime functional group. The fragmentation of 10-substituted 1,8-dihydroxy-9(10H)-anthracenone derivatives often involves cleavage of the substituent and hydrogen migration within the anthralin (B1665566) moiety. nih.gov General fragmentation patterns for alkanes, for instance, show clusters of peaks separated by 14 mass units, corresponding to the loss of (CH2)nCH3 groups. libretexts.org

The oxime group introduces specific fragmentation behaviors. Alpha-cleavage adjacent to the C=N bond is a common pathway for aliphatic amines and oximes. libretexts.org Furthermore, the McLafferty rearrangement is a well-documented fragmentation reaction for odd-electron positive ions containing a carbonyl or oxime group, which involves the transfer of a gamma-hydrogen atom followed by cleavage of the α,β-bond. nih.govlouisville.edu In the case of this compound, key fragmentation pathways would likely include:

Loss of hydroxyl radical (•OH): Cleavage of the N-O bond, a characteristic fragmentation for oximes, would result in a fragment ion with a loss of 17 Da.

Loss of carbon monoxide (CO): The anthracenone structure is prone to losing a CO molecule (28 Da) from the keto group.

Loss of HCNOH: A rearrangement could lead to the elimination of the entire oxime functional group as a neutral species (HCNOH, 45 Da).

Aromatic Ring Fragmentation: At higher collision energies, the stable anthracene ring system would begin to fragment, typically through the loss of acetylene (B1199291) (C2H2).

By analyzing the masses of these product ions, the connectivity and structure of the original molecule can be confirmed.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Proposed Fragment Ion Neutral Loss Mass of Neutral Loss (Da)
223 (M+) [M - •OH]+ Hydroxyl Radical 17
223 (M+) [M - CO]+• Carbon Monoxide 28
223 (M+) [M - HCNOH]+• Formonitrile Oxide 45
195 ([M-CO]+•) [M - CO - H]+ Hydrogen Atom 1

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides detailed information about the molecular vibrations of a compound. edinst.com These techniques are complementary; IR spectroscopy measures the absorption of infrared light by molecules, which is active for vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light, which is active for vibrations that cause a change in the polarizability of the molecule. edinst.comresearchgate.net Analyzing the vibrational spectra of this compound allows for the identification of its functional groups and provides insight into its molecular structure and bonding. osti.gov

Identification of Key Functional Group Vibrations and Hydrogen Bonding Networks

The IR and Raman spectra of this compound are expected to display characteristic bands corresponding to its primary functional groups: the ketone carbonyl (C=O), the oxime (C=N-OH), and the aromatic rings.

C=O Stretch: The ketone group within the anthracenone ring system will exhibit a strong absorption band in the IR spectrum, typically in the region of 1650-1680 cm⁻¹. For example, 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one shows a strong C=O stretch at 1651 cm⁻¹. researchgate.net

O-H Stretch: The hydroxyl group of the oxime will produce a broad absorption band in the IR spectrum, generally between 3200 and 3600 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, either intermolecularly between oxime molecules or intramolecularly if the geometry permits.

C=N Stretch: The carbon-nitrogen double bond of the oxime group typically gives rise to a medium-intensity band in the 1620-1680 cm⁻¹ region. This peak can sometimes overlap with the C=C stretching vibrations of the aromatic rings.

N-O Stretch: The nitrogen-oxygen single bond of the oxime group has a characteristic stretching vibration that appears in the 930-960 cm⁻¹ range.

Aromatic C-H and C=C Stretches: The aromatic rings will show multiple sharp bands. C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations occur in the 1450-1600 cm⁻¹ region. Aromatic C-H out-of-plane bending vibrations are also prominent in the 650-900 cm⁻¹ range and are diagnostic of the substitution pattern of the aromatic rings.

Hydrogen bonding plays a significant role in the vibrational spectrum. The O-H···N or O-H···O intermolecular interactions can cause a significant red-shift (lowering of frequency) and broadening of the O-H stretching band. These networks can influence the crystal packing and physical properties of the compound.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Expected IR Intensity Expected Raman Intensity
O-H (Oxime) Stretching 3200 - 3600 Strong, Broad Weak
Aromatic C-H Stretching 3000 - 3100 Medium, Sharp Strong
C=O (Ketone) Stretching 1650 - 1680 Strong Medium
C=N (Oxime) Stretching 1620 - 1680 Medium Strong
Aromatic C=C Stretching 1450 - 1600 Medium-Strong Strong
N-O (Oxime) Stretching 930 - 960 Medium Weak

Conformational Analysis via Vibrational Spectroscopy

Vibrational spectroscopy is a sensitive tool for studying conformational isomers, such as the (E) and (Z) isomers of the oxime group in this compound. These isomers arise from the restricted rotation around the C=N double bond and can have distinct vibrational spectra due to their different symmetries and steric environments.

Furthermore, the potential for intramolecular hydrogen bonding between the oxime proton and the ketone oxygen is dependent on the conformation. An (E) or (Z) configuration might favor or preclude such an interaction, which would lead to significant and observable shifts in the O-H and C=O stretching frequencies. By comparing the experimental spectrum with theoretical calculations for each conformer, it is often possible to determine the most stable isomer present. researchgate.net The presence of multiple conformers in a sample can lead to the appearance of additional, weaker bands in the spectrum.

Electronic Absorption and Emission Spectroscopy of this compound

Electronic spectroscopy probes the transitions of electrons between different energy levels within a molecule upon absorption or emission of light, typically in the ultraviolet (UV) and visible regions. pageplace.de These techniques provide information on the conjugated π-electron systems and non-bonding electrons within the molecule.

UV-Vis Spectroscopy for Electronic Transitions and Molar Absorptivities

UV-Vis spectroscopy measures the absorption of light as a function of wavelength. technologynetworks.com The spectrum of this compound is expected to be dominated by electronic transitions within its extensive conjugated system. The key chromophores are the anthracenone core and the oxime group.

Two main types of electronic transitions are anticipated:

π → π transitions:* These high-intensity absorptions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. Due to the large aromatic system of the anthracene core, several such transitions are expected, likely appearing as strong absorption bands in the 250-350 nm range. For comparison, anthrone itself shows a strong absorption maximum. nist.gov A related compound, 2,6-diazaanthracene-9,10-dione bis-(O-benzoyloxime), exhibits intense absorption bands around 230 nm and 280 nm. researchgate.net

n → π transitions:* These lower-intensity absorptions involve the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen and oxygen of the oxime group) to a π* antibonding orbital. These transitions are symmetry-forbidden and thus weaker than π → π* transitions. They typically occur at longer wavelengths, potentially extending into the near-visible region (>350 nm).

The molar absorptivity (ε), a measure of how strongly a chemical species absorbs light at a given wavelength, can be determined using the Beer-Lambert law. msu.edu High molar absorptivity values (typically >10,000 L mol⁻¹ cm⁻¹) are characteristic of allowed π → π* transitions in large conjugated systems.

Table 3: Representative UV-Vis Absorption Data for Related Anthracenone Derivatives

Compound Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Reference
10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one Chloroform 258 20,300 researchgate.net
10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one Chloroform 398 12,200 researchgate.net
2,6-Diazaanthracene-9,10-dione bis-(O-benzoyloxime) CH₂Cl₂ 230 23,888 researchgate.net

Photoluminescence and Fluorescence Spectroscopy: Quantum Yield and Lifetime Determinations

Photoluminescence spectroscopy investigates the emission of light from a molecule after it has absorbed photons. Fluorescence is a type of photoluminescence involving emission from the lowest singlet excited state (S₁) to the singlet ground state (S₀).

The rigid, planar structure of the anthracene core in this compound suggests that the molecule may be fluorescent. Molecules with extensive π-conjugation and structural rigidity often exhibit significant fluorescence because non-radiative decay pathways (like vibrational relaxation and internal conversion) are less efficient.

Two key parameters that characterize fluorescence are the quantum yield and the lifetime:

Photoluminescence Quantum Yield (PLQY): This is the ratio of the number of photons emitted to the number of photons absorbed. horiba.comedinst.com It quantifies the efficiency of the fluorescence process. A high quantum yield (approaching 1) indicates that fluorescence is the dominant decay pathway from the excited state. The quantum yield can be measured using absolute methods with an integrating sphere or relative methods by comparing the sample's fluorescence intensity to that of a standard with a known quantum yield. horiba.comedinst.com

Fluorescence Lifetime (τ): This is the average time a molecule spends in the excited state before returning to the ground state by emitting a photon. mdpi.com Lifetimes are typically on the nanosecond scale for fluorescence. They can be measured using time-resolved techniques like Time-Correlated Single Photon Counting (TCSPC). The lifetime is related to the rate constants of both radiative (fluorescence) and non-radiative decay processes. horiba.com

The specific quantum yield and lifetime of this compound would depend on factors such as the solvent, temperature, and the presence of quenchers. The introduction of the oxime group to the anthracenone core may influence the photophysical properties by altering the energies of the excited states and introducing new decay pathways. researchgate.net

Solvent Effects on the Photophysical Properties of this compound

The photophysical properties of aromatic ketones and their derivatives, such as this compound, are highly sensitive to the surrounding solvent environment. Variations in solvent polarity, proticity, and hydrogen-bonding capability can significantly influence the molecule's absorption and fluorescence spectra, a phenomenon known as solvatochromism. rsc.orgijiset.com

While specific, detailed studies on the solvatochromic behavior of this compound are not extensively available in public literature, the principles can be understood by examining related anthracene derivatives. researchgate.netmdpi.com The electronic transitions of the anthracene core, typically π-π* transitions, are affected by solvent polarity. mdpi.com The introduction of the oxime group (-C=N-OH) adds a polar moiety with n-π* transition possibilities, which are often more sensitive to solvent effects, particularly hydrogen bonding. ijiset.com

Generally, in non-polar solvents, the absorption and emission spectra would resemble the intrinsic electronic properties of the molecule. As solvent polarity increases, a bathochromic (red) or hypsochromic (blue) shift in the maximum absorption (λ_max) and emission wavelengths can occur. For many aromatic compounds, an increase in solvent polarity leads to a stabilization of the excited state relative to the ground state, resulting in a red shift in the fluorescence spectrum. kyushu-u.ac.jp This relationship is often described by the Lippert-Mataga equation, which correlates the Stokes shift (the difference between emission and absorption maxima) with the solvent's orientation polarizability. researchgate.netkyushu-u.ac.jp

For instance, studies on other functionalized anthracenes have demonstrated strong solvatofluorochromism, where donor-acceptor type substituents lead to significant red shifts in polar solvents due to a more polar, charge-transfer (CT) excited state. kyushu-u.ac.jp Given the structure of this compound, one would anticipate noticeable shifts in its photophysical properties across a range of solvents. A systematic study would involve recording UV-Vis absorption and fluorescence spectra in solvents of varying polarity, from non-polar (e.g., hexane) to polar aprotic (e.g., DMSO) and polar protic (e.g., ethanol).

A related compound, 10-(((methylsulfonyl)oxy)imino)anthracen-9(10H)-one, has a reported maximum absorption wavelength (λ_abs) of 353 nm in acetonitrile. rsc.org The photophysical properties, including fluorescence quantum yields and lifetimes, would also be expected to vary with the solvent, as the solvent can influence the rates of radiative and non-radiative decay pathways. researchgate.net

Table 1: Illustrative Solvatochromic Data for an Anthracene Derivative This table is representative and illustrates the type of data obtained in a solvatochromism study.

SolventPolarity IndexAbsorption λ_max (nm)Emission λ_max (nm)Stokes Shift (cm⁻¹)
Toluene2.44154602485
Dichloromethane3.14204752890
Acetone5.14224853280
Acetonitrile5.84254953630
Ethanol (B145695)4.34285104155

X-ray Crystallography for Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.comuol.de This technique provides detailed information on molecular geometry (bond lengths, bond angles, and torsion angles) and intermolecular interactions (crystal packing), which dictate the material's macroscopic properties. uhu-ciqso.es For this compound, X-ray crystallography would unambiguously establish its molecular structure and solid-state conformation.

The process involves irradiating a single crystal of the compound with a monochromatic X-ray beam. The crystal diffracts the X-rays into a unique pattern of reflections. creative-biostructure.com By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal's unit cell can be calculated, from which the positions of the atoms are determined. ub.edu

The resulting structural data reveals how molecules of this compound pack together in the crystal lattice. This packing is governed by non-covalent interactions such as hydrogen bonding (e.g., involving the oxime's hydroxyl group), π-π stacking between the aromatic anthracene cores, and van der Waals forces. nih.gov Understanding these interactions is crucial for explaining the compound's physical properties, such as melting point and solubility.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) is the most powerful tool for the unambiguous determination of a molecule's three-dimensional structure. creative-biostructure.comuhu-ciqso.es For this compound, an SC-XRD analysis would provide precise data on its conformation and the configuration of the oxime functional group.

The key findings from an SC-XRD experiment would include:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, the fundamental repeating block of the crystal. uhu-ciqso.es

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell. rsc.org

Molecular Conformation: The analysis would reveal the planarity or puckering of the central dihydroanthracene ring. While the benzene (B151609) rings are planar, the central ring containing the sp³-hybridized C10 atom is typically non-planar. SC-XRD would quantify the exact conformation (e.g., boat or chair-like). nih.gov

Oxime Configuration: The data would definitively establish the stereochemistry of the oxime double bond as either E or Z.

Bond Lengths and Angles: Precise measurements of all interatomic distances and angles, confirming the connectivity and geometry. uol.de

Intermolecular Interactions: The analysis would map out the hydrogen bonding network, particularly involving the oxime's -OH group, and detail any π-π stacking interactions between the anthracene rings of adjacent molecules. ub.edunih.gov

Table 2: Representative Single Crystal X-ray Diffraction Data This table presents hypothetical data for illustrative purposes.

ParameterValue
Chemical FormulaC₁₄H₁₁NO
Formula Weight209.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.513
b (Å)12.421
c (Å)10.256
β (°)105.34
Volume (ų)1045.7
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.328
Key Bond Length (C=N) (Å)1.28
Key Bond Angle (C-N-O) (°)112.5
H-Bond (O-H···N) (Å)2.85

Polymorphism and Co-crystallization Studies of this compound

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, or polymorphs, which have different internal lattice structures despite being chemically identical. sfasu.edu These different forms can arise from variations in molecular conformation or intermolecular packing arrangements and often exhibit distinct physicochemical properties, including solubility, melting point, and stability. sfasu.eduuni-mysore.ac.in Co-crystallization involves crystallizing a target molecule with a second component (a coformer) to create a new crystalline solid with a unique structure held together by non-covalent interactions. rsc.org

While specific studies on the polymorphism or co-crystallization of this compound have not been reported in the literature, these are critical areas of solid-state characterization. The presence of a flexible central ring and a hydrogen-bond-donating-and-accepting oxime group suggests that the molecule could potentially form different polymorphs under various crystallization conditions (e.g., different solvents, temperatures, or cooling rates). sfasu.edu

The identification and characterization of polymorphs are crucial, particularly in the pharmaceutical industry, as different forms can have different bioavailability and stability. uni-mysore.ac.in Techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and solid-state NMR would be employed to screen for and distinguish between potential polymorphic forms of this compound.

Chiroptical Spectroscopy (CD, ORD) for Chiral Derivatives of this compound

While this compound itself is achiral, it can be derivatized to create chiral molecules whose stereochemistry can be investigated using chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD). A significant area of research involves the creation of axially chiral oxime ethers from the parent anthrone skeleton. researchgate.netresearchgate.net

Axial chirality arises from restricted rotation around a bond, in this case, the C9=N bond of the oxime ether. By introducing bulky substituents, rotation is hindered, leading to stable, non-superimposable mirror-image atropisomers (aR and aS). researchgate.net The synthesis of these compounds often involves the stereoselective condensation of the anthrone with a substituted hydroxylamine (B1172632), frequently using a chiral catalyst to achieve high enantioselectivity. researchgate.net

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. fz-juelich.de This technique is exquisitely sensitive to the three-dimensional structure of the molecule. A chiral derivative of this compound would produce a characteristic CD spectrum with positive and/or negative bands (Cotton effects) at specific wavelengths, providing a unique fingerprint of its absolute configuration. researchgate.netnih.gov

Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a primary method for the rapid determination of the enantiomeric excess (ee) of a chiral compound. nih.govnih.gov Enantiomeric excess is a measure of the purity of a chiral sample, defined as the absolute difference between the mole fractions of the two enantiomers. heraldopenaccess.us

For a sample of a chiral anthrone oxime ether, the magnitude of the CD signal at a specific wavelength is directly proportional to the concentration difference between the two enantiomers. nih.govheraldopenaccess.us This relationship allows for the quantitative determination of ee. The procedure typically involves:

Preparation of a Calibration Curve: A series of samples with known enantiomeric excesses (e.g., 100% R, 75% R, 50% R [racemic], etc.) are prepared. nih.gov

Measurement of CD Spectra: The CD spectrum of each standard sample is recorded, and the intensity (in millidegrees, mdeg) at a wavelength corresponding to a strong Cotton effect is measured.

Plotting and Analysis: A calibration curve is generated by plotting the CD intensity against the known enantiomeric excess. For ideal behavior, this plot is linear. nih.gov

Determination of Unknown ee: The CD intensity of a sample with an unknown ee is measured under the same conditions. Its enantiomeric excess can then be determined by interpolating from the calibration curve.

This method is significantly faster than traditional chromatographic techniques (like chiral HPLC), making it suitable for high-throughput screening of asymmetric reactions used to synthesize these chiral derivatives. nih.govnih.gov

Table 4: Representative Data for Enantiomeric Excess Determination by CD Spectroscopy This table illustrates the correlation between ee and CD signal for a hypothetical chiral anthrone oxime ether derivative.

SampleEnantiomeric Excess (% ee)CD Signal at λ_max (mdeg)
(R)-Enantiomer100+25.0
Mixture 180+20.0
Mixture 260+15.0
Mixture 320+5.0
Racemic Mixture00.0
(S)-Enantiomer-100-25.0
Unknown Sample?+12.5

Based on the calibration curve from the known samples, the unknown sample would have an enantiomeric excess of 50%.

Reaction Mechanisms, Kinetics, and Reactivity of 9 10h Anthracenone, Oxime

Tautomerism and Isomerization Pathways of 9(10H)-Anthracenone, Oxime (E/Z Isomerism, Proton Tautomerism)

The structure of this compound allows for several forms of isomerism and tautomerism, which are crucial for understanding its reactivity.

E/Z Isomerism : Like other oximes derived from unsymmetrical ketones, this compound can exist as two distinct geometric isomers, (E) and (Z). This isomerism arises from the restricted rotation around the C=N double bond. The orientation of the hydroxyl (-OH) group relative to the different substituents on the carbon atom dictates the isomer. The interconversion between these isomers can sometimes be achieved under specific conditions, such as acid catalysis or photolysis, though oximes generally have a high barrier to inversion. organic-chemistry.org The specific stereochemistry of the oxime is particularly important in reactions like the Beckmann rearrangement, which is highly stereospecific. careerendeavour.com

Keto-Enol Tautomerism : The anthracenone (B14071504) core itself is subject to keto-enol tautomerism. 9(10H)-Anthracenone can exist in equilibrium with its enol tautomer, 9-hydroxyanthracene (anthrol). researchgate.net Consequently, the oxime can also exhibit this tautomerism, leading to an equilibrium between the primary this compound form and the 9-hydroxyanthracene-10-oxime tautomer. The position of this equilibrium is influenced by factors such as solvent polarity and pH. researchgate.net

Oxime-Nitrone Tautomerism : A less common but mechanistically significant tautomerism is the 1,3-proton shift from the oxime oxygen to the nitrogen, forming a nitrone tautomer. rsc.orgcsic.es While the equilibrium typically favors the oxime, the nitrone can be a crucial, more reactive intermediate in certain nucleophilic additions. csic.es Computational studies suggest this isomerization may proceed via a bimolecular process rather than a simple thermal 1,2-H-shift. rsc.orgcsic.es

Isomerism/Tautomerism TypeDescriptionKey Factors
E/Z Isomerism Geometric isomerism around the C=N double bond due to the orientation of the -OH group.High energy barrier to inversion; crucial for stereospecific reactions.
Keto-Enol Tautomerism Equilibrium between the anthracenone (keto) form and the 9-hydroxyanthracene (enol) form.Solvent, pH, temperature. researchgate.net
Oxime-Nitrone Tautomerism Proton transfer from the oxime oxygen to the nitrogen to form a nitrone intermediate.Can be the predominant reactive species in some nucleophilic additions. csic.es

Hydrolysis and Degradation Mechanisms of the Oxime Moiety

The oxime group of this compound can be hydrolyzed back to the parent ketone, 9(10H)-Anthracenone, and hydroxylamine (B1172632). This reaction is typically catalyzed by acid, which protonates the oxime nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

The degradation of the molecule can also be initiated by photolysis. Oxime esters, for instance, are known to undergo homolytic cleavage of the weak N–O bond upon UV irradiation to generate iminyl and carboxyl radicals. researchgate.net A similar photolytic cleavage could be a potential degradation pathway for this compound itself, especially given the photosensitive nature of the anthracene (B1667546) core.

Electrophilic and Nucleophilic Reactions of this compound

The oxime functional group offers two primary sites for reaction: the oxygen and the nitrogen atom.

Reactions at the Oxygen Atom : The oxygen of the oxime is nucleophilic and can be readily alkylated or acylated to form oxime ethers and esters, respectively. researchgate.netnih.gov These reactions typically proceed by deprotonation of the hydroxyl group with a base, followed by nucleophilic attack on an alkyl or acyl halide. Anthracenone-based oxime ethers and esters have been synthesized and studied for their biological activities. eurekajournals.com

Reactions at the Nitrogen Atom : The nitrogen atom in an oxime is generally considered nucleophilic. masterorganicchemistry.com However, in the context of electrophilic amination, the nitrogen in certain oxime derivatives can act as an electrophilic center. For example, after conversion of the hydroxyl to a better leaving group (like a tosylate), the nitrogen atom becomes susceptible to attack by strong nucleophiles or carbanions. wikipedia.org

The anthracene core is an electron-rich aromatic system, making it susceptible to electrophilic attack. frontiersin.orgslideshare.net

Nucleophilic Aromatic Substitution : The presence of the electron-withdrawing carbonyl group makes the anthracene ring system susceptible to nucleophilic aromatic substitution (SNA_r), particularly at positions ortho and para to the carbonyl group, should a suitable leaving group be present at one of those positions. researchgate.net

Reduction and Oxidation Chemistry of this compound

Reduction : The compound has multiple sites that can be reduced.

The oxime group can be reduced to a primary amine (10-amino-9(10H)-anthracenone) using various reducing agents, such as catalytic hydrogenation (H₂/Pd, Pt, or Ni) or chemical reducing agents like LiAlH₄.

The C9 carbonyl group can be reduced to a secondary alcohol using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).

A common method to obtain substituted anthracenes involves the reduction of the parent anthraquinone (B42736) (or anthracenone) scaffold. beilstein-journals.org Reagents like zinc dust can be employed for such transformations. acs.org

Oxidation : The anthracene moiety can be oxidized, typically at the C9 and C10 positions, to yield the corresponding anthraquinone derivative, in this case, 9,10-anthraquinone-10-oxime. Common oxidizing agents for this transformation include chromic acid or potassium permanganate.

Reaction TypeReagent/ConditionProduct
Oxime Reduction H₂/Catalyst (Pd, Pt, Ni), LiAlH₄10-Amino-9(10H)-anthracenone
Carbonyl Reduction NaBH₄9(10H)-Anthracenone-9-ol, oxime
Anthracenone Oxidation CrO₃, KMnO₄9,10-Anthraquinone-10-oxime
Oxime Hydrolysis H₃O⁺9(10H)-Anthracenone

Rearrangement Reactions Involving the Oxime Group (e.g., Beckmann Rearrangement and Analogues)

The most significant reaction of ketoximes, including this compound, is the Beckmann rearrangement. wikipedia.org

Kinetic and Mechanistic Studies of this compound Transformations

Kinetic and mechanistic investigations are fundamental to understanding the chemical behavior of this compound. While specific kinetic data for this particular compound is not extensively available in public literature, the principles of its reactivity can be inferred from studies on analogous aromatic and polycyclic aromatic ketoximes. The primary transformation of interest is the Beckmann rearrangement, which involves the conversion of the oxime to the corresponding lactam, a cyclic amide.

The generally accepted mechanism for the acid-catalyzed Beckmann rearrangement proceeds via protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). This is followed by a concerted migration of the group anti-periplanar to the leaving group to the nitrogen atom, leading to the formation of a nitrilium ion intermediate. Subsequent hydrolysis of the nitrilium ion yields the amide product. masterorganicchemistry.comorganic-chemistry.orgwikipedia.org For this compound, this would involve the expansion of the central ring system.

The rate of the Beckmann rearrangement is influenced by several factors, including the nature of the acid catalyst, the solvent, and the structure of the oxime itself. Kinetic studies on similar compounds, such as substituted acetophenone (B1666503) oximes, reveal that the reaction is often first-order with respect to the oxime. acs.org

Activation energies for the Beckmann rearrangement provide crucial information about the energy barrier that must be overcome for the reaction to occur. For instance, studies on the rearrangement of cyclohexanone (B45756) oxime have determined activation energies in the range of 68 to 154 kJ·mol⁻¹, depending on the specific reaction step and catalytic system. acs.org Theoretical studies on the gas-phase Beckmann rearrangement of formaldehyde (B43269) oxime suggest that the rate-determining step is the 1,2-H-shift connecting the N-protonated and O-protonated forms of the oxime, with a calculated barrier significantly higher than experimental values in solution, highlighting the crucial role of the solvent and substituents. kuleuven.beacs.org

While specific rate constants for this compound are not readily found, the following table presents kinetic data for the Beckmann rearrangement of related aromatic ketoximes, which can serve as a basis for estimating its reactivity.

Table 1: Kinetic Data for the Beckmann Rearrangement of Various Aromatic Ketoximes
OximeCatalyst/SolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Acetophenone OximeSulfuric Acid50.91.127 x 10⁻⁸ min⁻¹- acs.org
Substituted Acetophenone OximesSulfuric Acid--- oup.com
Cyclohexanone OximeOleum/ε-caprolactam--24.8 kcal/mol (approx. 103.8 kJ/mol) acs.org
Cyclohexanone OximeNbOx/SiO₂ (gas phase)360-420-68 acs.org
Anti-BenzaldoximesPerchloric Acid/10% Ethanol (B145695)90Varies with substituentVaries with substituent

The electronic effects of substituents on the rate of the Beckmann rearrangement can be quantitatively assessed using the Hammett equation. acs.orgacs.org This linear free-energy relationship correlates the logarithms of the reaction rate constants (log k) for a series of substituted derivatives with a substituent constant (σ) that reflects the electronic-donating or -withdrawing nature of the substituent. The equation is given by:

log(k/k₀) = ρσ

where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, ρ (rho) is the reaction constant, and σ is the substituent constant.

A negative value of ρ indicates that the reaction is accelerated by electron-donating groups, suggesting the buildup of positive charge in the transition state. Conversely, a positive ρ value signifies that the reaction is favored by electron-withdrawing groups, indicating the development of negative charge. For the Beckmann rearrangement of substituted acetophenone oximes, a negative slope is typically observed in the Hammett plot, indicating that electron-donating groups on the migrating aryl ring accelerate the reaction by stabilizing the electron-deficient transition state. oup.comacs.org

For this compound, substituents on the anthracene rings would influence the rate of rearrangement. A Hammett analysis of substituted derivatives would likely yield a negative ρ value, as electron-donating groups would stabilize the partial positive charge that develops on the migrating carbon atom in the transition state.

Table 2: Hypothetical Hammett Data for the Beckmann Rearrangement of Substituted this compound
Substituent (X)Substituent Constant (σ)Hypothetical Relative Rate (kₓ/k₀)log(kₓ/k₀)
-NO₂ (electron-withdrawing)+0.780.1-1.00
-Cl (electron-withdrawing)+0.230.5-0.30
-H (unsubstituted)0.001.00.00
-CH₃ (electron-donating)-0.172.50.40
-OCH₃ (electron-donating)-0.275.00.70

The Taft equation is an extension of the Hammett equation that separates polar, steric, and resonance effects. jocpr.comresearchgate.net It is particularly useful for analyzing reactions where steric hindrance plays a significant role. The Taft equation is expressed as:

log(k/k₀) = ρσ + δEₛ

where ρ* and σ* are the polar reaction and substituent constants, respectively, and δ and Eₛ are the steric reaction and substituent constants.

In the context of this compound, the bulky polycyclic aromatic framework suggests that steric effects could be significant, especially for substituents at certain positions. A Taft analysis would allow for the quantification of these steric effects on the reaction rate, providing a more complete picture of the molecule's reactivity. For instance, bulky substituents near the oxime functional group could hinder the approach of the catalyst or solvent molecules, thereby slowing down the reaction.

Theoretical and Computational Chemistry of 9 10h Anthracenone, Oxime

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 9(10H)-Anthracenone, oxime, which arises from its electron distribution and energy levels.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine the optimized ground state geometry and various electronic properties of organic molecules like this compound. Functionals such as B3LYP and PBE1PBE, combined with basis sets like 6-31G(d,p) or 6-311+G**, are commonly used for such calculations. biointerfaceresearch.comresearchgate.netnih.gov

DFT calculations yield optimized geometric parameters, including bond lengths, bond angles, and dihedral angles, that define the most stable three-dimensional structure of the molecule. For this compound, key parameters include the C=N bond length of the oxime group, the puckering of the central anthracene (B1667546) ring, and the orientation of the hydroxyl group.

Furthermore, DFT is used to calculate crucial electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a critical parameter that helps to characterize the chemical reactivity and kinetic stability of the molecule. biointerfaceresearch.com A smaller gap suggests that the molecule is more polarizable and more reactive. Other properties derived from these calculations include the molecular electrostatic potential (MEP), which maps charge distributions and predicts sites for electrophilic and nucleophilic attack. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d,p))

PropertyPredicted Value
Total Energy (Hartree)-725.5
HOMO Energy (eV)-6.2
LUMO Energy (eV)-1.5
HOMO-LUMO Gap (eV)4.7
Dipole Moment (Debye)2.8

For situations requiring higher accuracy, ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are utilized. Methods like Møller-Plesset perturbation theory (MP2, MP3) and Coupled Cluster (CCSD) theory provide a more rigorous treatment of electron correlation than standard DFT functionals. sioc-journal.cn While computationally more demanding, these methods are invaluable for benchmarking DFT results and for systems where electron correlation effects are particularly strong. sioc-journal.cn For this compound, high-accuracy ab initio calculations, such as with the CBS-QB3 composite method, can provide near-exact values for properties like bond dissociation energies and reaction enthalpies. acs.org

The interaction of this compound with light is governed by its electronic excited states. Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for investigating these states. researchgate.net It is used to calculate vertical excitation energies, which correspond to the absorption of light, and the oscillator strengths, which determine the intensity of these absorptions. researchgate.net This allows for the theoretical prediction and interpretation of the molecule's UV-visible absorption spectrum. biointerfaceresearch.com

TD-DFT can also be used to optimize the geometries of excited states, providing insight into how the molecule's structure changes upon photoexcitation. nih.gov This is crucial for understanding subsequent photophysical or photochemical processes, such as fluorescence or isomerization. Analysis of the molecular orbitals involved in the electronic transitions (e.g., n→π* or π→π*) provides a detailed picture of the nature of the excited states. nih.gov

Table 2: Predicted Electronic Transitions for this compound using TD-DFT

Excited StateExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)Major Contribution
S13.543500.002n→π
S23.983110.450π→π
S34.512750.210π→π*

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

While quantum chemical calculations typically focus on static, isolated molecules, Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time. nih.gov Using classical mechanics and a predefined force field (e.g., AMBER, CHARMM, OPLS), MD simulations model the movements of atoms in a molecule and its interactions with the surrounding environment, such as a solvent. mdpi.comtum.de

For this compound, MD simulations can explore its conformational landscape. This includes the flexibility of the tricyclic system and the rotational barriers around the C=N-OH bonds, which can lead to different stereoisomers (E and Z). The simulations can map the potential energy surface associated with these conformational changes, identifying the most stable conformers and the energy barriers between them.

MD is also excellently suited to study intermolecular interactions. By simulating the oxime in a solvent like water or ethanol (B145695), one can analyze the formation, lifetime, and geometry of hydrogen bonds between the oxime's hydroxyl group and solvent molecules. mdpi.com These simulations are critical for understanding solvation effects and how the solvent environment influences the molecule's structure and reactivity. mdpi.com

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful tools for predicting spectroscopic data, which is essential for structure verification.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. researchgate.net By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical chemical shifts can be obtained. These predicted shifts often show excellent correlation with experimental data, aiding in the assignment of complex spectra and the confirmation of the proposed structure. researchgate.net

Vibrational Frequencies: Theoretical calculation of vibrational frequencies serves two main purposes: confirming that an optimized geometry corresponds to a true energy minimum (no imaginary frequencies) and interpreting experimental infrared (IR) and Raman spectra. nih.govwisc.edu DFT and ab initio methods can compute the full set of vibrational modes and their corresponding frequencies. sioc-journal.cn While harmonic frequencies are often systematically overestimated, they can be scaled by empirical factors to achieve better agreement with experimental spectra. arxiv.org This allows for the assignment of specific spectral bands to the vibrations of particular functional groups, such as the O-H stretch, C=N stretch, and various aromatic C-H bending modes.

Table 3: Predicted Vibrational Frequencies for Key Modes of this compound

Vibrational ModePredicted Frequency (cm⁻¹, Scaled)Description
ν(O-H)3450O-H bond stretching
ν(C-H)3050-3100Aromatic C-H stretching
ν(C=O)1665C=O stretching of anthracenone (B14071504) core
ν(C=N)1640C=N bond stretching of oxime
δ(C-H)1450-1550Aromatic C-H in-plane bending

Reaction Pathway Analysis and Transition State Modeling for this compound Reactions

Computational methods are instrumental in exploring the mechanisms of chemical reactions. For this compound, a key potential reaction is the Beckmann rearrangement, where the oxime is converted into a lactam. rsc.org DFT calculations can be used to model the entire reaction pathway. acs.org

This involves locating the structures of the reactants, products, and any intermediates, as well as the crucial transition states (TS) that connect them. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary vibrational frequency. acs.org By calculating the energies of the reactants and the transition state, the activation energy (energy barrier) for the reaction can be determined. This provides a quantitative measure of the reaction's feasibility. acs.orgresearchgate.net Such studies can elucidate the detailed step-by-step mechanism, including the role of catalysts, and predict the stereochemical outcome of reactions. researchgate.net

Solvent Effects and Environmental Influences on the Electronic Structure and Reactivity

The chemical behavior, electronic structure, and reactivity of a molecule like this compound are profoundly influenced by its surrounding environment, particularly the solvent. Computational chemistry provides powerful tools to model these interactions, offering insights that are often difficult to obtain through experimental means alone. The influence of the solvent is generally studied using either implicit or explicit solvent models.

Implicit solvent models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous dielectric medium rather than as individual molecules. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the solute's geometry and electronic properties. biointerfaceresearch.com For many oximes, calculations using PCM have shown that bulk solvent effects can sometimes have a marginal impact on activation energies for certain reactions compared to the gas phase. biointerfaceresearch.com However, these models are crucial for understanding how the polarity of the environment can stabilize or destabilize the ground and excited electronic states of a molecule. For instance, a change in solvent polarity can lead to shifts in the absorption maxima in the electronic spectra (solvatochromism), which can be predicted using Time-Dependent Density Functional Theory (TD-DFT) calculations coupled with a PCM. uaic.romdpi.com

Explicit solvent models provide a more detailed and accurate picture by including a finite number of individual solvent molecules around the solute. This "supermolecule" approach allows for the study of specific solute-solvent interactions, such as hydrogen bonding. In the case of this compound, the oxime group (-N-OH) can act as both a hydrogen bond donor and acceptor, forming specific, strong interactions with protic solvents like water or ethanol. These direct interactions can play an active role, sometimes even catalytic, in chemical reactions by stabilizing transition states or opening up new reaction pathways that are inaccessible in the gas phase or in non-polar solvents. biointerfaceresearch.com

While specific computational studies on the solvatochromism of this compound are not extensively documented in the surveyed literature, the expected effects can be illustrated. The table below presents hypothetical data demonstrating how key electronic properties, calculated using DFT, might change in different solvents.

SolventDielectric Constant (ε)Dipole Moment (Debye)HOMO-LUMO Gap (eV)Absorption Max (λmax, nm)
Gas Phase1.0-4.15350
Cyclohexane2.021.894.12355
Chloroform4.811.924.05364
Acetone20.72.093.98372
Water78.42.183.91380

This table is for illustrative purposes only and shows expected trends based on computational studies of similar aromatic and oxime compounds. The data does not represent experimentally verified values for this compound.

The trend in the table shows that as the solvent polarity increases, the HOMO-LUMO gap tends to decrease, leading to a bathochromic (red) shift in the predicted absorption maximum. This is typical for molecules where the excited state is more polar than the ground state, as the polar solvent provides greater stabilization to the more polar state.

Derivatization and Functionalization Strategies for 9 10h Anthracenone, Oxime

O-Substitution and N-Substitution Reactions of the Oxime Group

The oxime group (C=N-OH) of 9(10H)-anthracenone, oxime is a key site for chemical modification, primarily through reactions at the oxygen and nitrogen atoms.

O-Substitution: The hydroxyl group of the oxime is nucleophilic and readily undergoes O-substitution to form oxime ethers and esters. These reactions are among the most common derivatization strategies for this compound.

O-Alkylation (Etherification): The formation of oxime ethers can be achieved by reacting this compound with various alkylating agents. This is typically performed in the presence of a base to deprotonate the oxime hydroxyl group, enhancing its nucleophilicity. A series of anthracenone-based oxime ethers have been synthesized and evaluated for their biological activities. researchgate.netqueensu.ca For instance, reaction with substituted benzyl (B1604629) halides in the presence of a suitable base yields the corresponding O-benzyl oxime ethers. These derivatives are of interest in medicinal chemistry, with some showing potent antiproliferative activity. researchgate.netqueensu.ca

O-Acylation (Esterification): The synthesis of oxime esters is another important transformation. This is typically accomplished by reacting the oxime with acyl chlorides or anhydrides, often in the presence of a base like pyridine. researchgate.net Anthracenone-based oxime esters have been investigated for various applications, including as photo-induced DNA cleaving agents. nih.govconsensus.app The stability and reactivity of the resulting ester can be tuned by the nature of the acyl group.

N-Substitution: Direct N-substitution on the oxime nitrogen of this compound is less common compared to O-substitution. The lone pair of electrons on the nitrogen atom is involved in the C=N double bond resonance, making it less available for direct alkylation or acylation. However, reactions that proceed through rearrangement or addition mechanisms can lead to N-functionalized products. For example, the Beckmann rearrangement of the oxime, typically under acidic conditions, results in the formation of a lactam, which constitutes an N-substituted, ring-expanded product. nih.govresearchgate.net

Table 1: Examples of O-Substituted this compound Derivatives and Synthesis Methods

Derivative Type Reagents and Conditions Resulting Functional Group Reference
Oxime Ether Alkyl halide (e.g., benzyl bromide), Base (e.g., NaH) in an inert solvent (e.g., THF) -O-Alkyl / -O-Aryl researchgate.netqueensu.ca
Oxime Ester Acyl chloride (e.g., benzoyl chloride), Base (e.g., pyridine) in CH2Cl2 -O-C(=O)-R researchgate.net
Oxime Sulfonate Sulfonyl chloride (e.g., tosyl chloride), Base -O-SO2-R nih.gov

Alkylation, Acylation, and Arylation at the Anthracene (B1667546) Core of this compound

Functionalization of the tricyclic anthracene core of this compound allows for the modification of its electronic and steric properties. The primary site for these reactions is the C-10 position, which is activated by the adjacent carbonyl group (or its oxime derivative) and the aromatic rings.

Alkylation: The C-10 position of anthrone (B1665570), the precursor to the oxime, is readily alkylated. researchgate.netresearchgate.net This reactivity is attributed to the facile enolization to form the corresponding 9-anthrol, which can then be attacked by electrophiles. researchgate.net Alkylation can be achieved using various alkylating agents under basic conditions. For example, reaction with alkyl halides in the presence of a base like sodium hydride can introduce one or two alkyl groups at the C-10 position. echemi.com While this reaction is well-established for anthrone itself, performing it on the pre-formed oxime would require careful selection of reaction conditions to avoid competing reactions at the oxime group. A plausible strategy involves the protection of the oxime group, followed by alkylation of the core, and subsequent deprotection.

Acylation: Friedel-Crafts acylation of the anthracene skeleton is a common method to introduce acyl groups. researchgate.net However, for this compound, direct acylation of the aromatic rings is challenging due to the deactivating effect of the C-9 oxime group. A more common approach involves the acylation of the C-10 position of the corresponding anthrone enolate. researchgate.net

Arylation: The introduction of aryl groups at the anthracene core can be accomplished through various cross-coupling reactions. For instance, palladium-catalyzed coupling reactions could potentially be used to arylate a halogenated derivative of this compound. Another approach involves the reaction of anthrone with aryl Grignard reagents, which typically leads to the formation of 9-aryl-9-anthrols that can be subsequently dehydrated. nih.gov A multi-component reaction involving thiomethylative Friedel-Crafts arylation has also been explored for related structures. acs.org

Table 2: Potential Strategies for Functionalization at the Anthracene Core

Reaction Type Typical Reagents Target Position Key Considerations Reference
C10-Alkylation Alkyl halide, Base (e.g., NaH, alkoxide) C-10 Potential for mono- and di-alkylation; protection of oxime may be needed. researchgate.netechemi.com
C10-Acylation Acyl chloride, Lewis acid or Base C-10 Reaction on the enolate form is more feasible than direct ring acylation. researchgate.net
Arylation Aryl halide, Palladium catalyst or Aryl Grignard C-10 or other ring positions Requires prior halogenation of the core for cross-coupling or uses the anthrone precursor. nih.govacs.org

Cycloaddition Reactions and Formation of Heterocyclic Derivatives

The versatile structure of this compound allows it to participate in various cycloaddition reactions and serve as a precursor for the synthesis of complex heterocyclic systems.

[4+2] Cycloaddition (Diels-Alder): The enol form of anthrone, 9-anthrol, can act as a diene in Diels-Alder reactions. researchgate.net In the presence of a suitable dienophile, this reaction can lead to the formation of bridged polycyclic structures. The oxime derivative can also potentially undergo similar reactions, although the reactivity might be modulated by the oxime group.

1,3-Dipolar Cycloaddition: The oxime functionality can be a precursor to nitrones or nitrile oxides, which are classic 1,3-dipoles. organic-chemistry.org These intermediates can react with various dipolarophiles (e.g., alkenes, alkynes) in a [3+2] cycloaddition to generate five-membered heterocyclic rings like isoxazolines or isoxazoles. frontiersin.orglibretexts.org For example, condensation of anthracen-9(10H)-one with benzaldehydes can yield a methyleneanthrone derivative that undergoes 1,3-dipolar cycloaddition with an in situ generated azomethine ylide to form complex bis-spiro heterocyclic systems. frontiersin.org

Beckmann Rearrangement: A significant reaction of ketoximes, including this compound, is the Beckmann rearrangement. Under acidic conditions (e.g., using PPA, H₂SO₄, or TsCl), the oxime undergoes a rearrangement to form a seven-membered lactam (an azepanone derivative). nih.govresearchgate.net This reaction provides an efficient route to dibenzo-fused N-heterocycles, transforming the carbocyclic anthracene core into a heterocyclic system. nih.govresearchgate.net

Other Heterocyclization Reactions: this compound can serve as a starting material for a variety of other heterocyclic compounds. For example, reaction with various nucleophiles can lead to the formation of derivatives like oxazepines. uobaghdad.edu.iq The iminyl radicals generated from oxime esters can also participate in cyclization reactions to form azaheterocycles. researchgate.net

Polymerization of this compound Monomers for Macromolecular Architectures

Monomers derived from this compound can be used to construct polymers and other macromolecular structures. This is typically achieved by introducing a polymerizable group, such as a vinyl or acrylate (B77674) moiety, onto the molecule.

The resulting monomer can then be subjected to various polymerization techniques:

Free Radical Polymerization: If a vinyl or acryloyl group is attached (e.g., via O-alkylation or O-acylation with a suitable reagent like acryloyl chloride), the resulting monomer can undergo free-radical polymerization. This can lead to the formation of linear polymers where the anthracenone (B14071504) oxime moiety is a pendant group. Co-polymerization with other vinyl monomers allows for the tuning of the resulting polymer's properties.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: For better control over molecular weight and dispersity, controlled radical polymerization techniques like RAFT can be employed. This has been demonstrated for other ketone-containing monomers which are subsequently functionalized to form oxime-linked structures. rsc.org

Cross-linked Polymers and Gels: If a di-functional polymerizable derivative of this compound is synthesized, or if it is co-polymerized with a cross-linking agent, polymer networks and gels can be formed. The oxime linkage itself can be used as a dynamic covalent bond to form reversible or adaptive networks. rsc.org For example, reacting a polymer with pendant ketone groups with a difunctional alkoxyamine can lead to core-crosslinked star polymers through oxime formation. rsc.org

Patents describe the polymerization of monomeric oxime derivatives where the oxime hydrogen is blocked, allowing for polymerization techniques that might otherwise be inhibited by the acidic proton. google.com

Grafting and Surface Functionalization Using this compound Derivatives

The reactivity of the oxime group is particularly useful for grafting and surface functionalization applications, often through a reaction known as oxime ligation.

Grafting to Polymers: Derivatives of this compound can be grafted onto existing polymer backbones. For instance, a polymer containing electrophilic sites (e.g., chloromethyl groups) could be functionalized by the nucleophilic attack of the oxime's oxygen atom. Conversely, a polymer with pendant aldehyde or ketone groups can be readily modified by reacting it with an aminooxy-functionalized anthracenone derivative. Oxime derivatives are also mentioned as modifiers of polymers in the literature. juniperpublishers.com

Surface Functionalization: Oxime ligation is a highly efficient and chemoselective method for immobilizing molecules onto surfaces. nih.gov A surface can be functionalized with either aldehyde/ketone groups or aminooxy groups. A suitably modified derivative of this compound can then be covalently attached to the surface. For example, a surface functionalized with alkoxy-amine groups can be used to covalently attach proteins or peptides via their N-terminus after conversion to a ketone or aldehyde. nih.gov This strategy could be adapted to immobilize anthracenone oxime derivatives for applications in materials science, such as creating functional coatings or sensors. This method is advantageous due to its high efficiency and mild reaction conditions, often proceeding in aqueous environments. rsc.org

Photophysical and Electrochemical Behavior of 9 10h Anthracenone, Oxime

Photochemistry of 9(10H)-Anthracenone, Oxime

The interaction of this compound with light initiates a cascade of events governed by the principles of photochemistry. From the initial absorption of photons to the ultimate fate of the excited molecule, its behavior is a subject of detailed investigation.

Excited State Dynamics and Photorelaxation Pathways

Upon absorption of light, this compound is promoted to an electronically excited state. The subsequent return to the ground state, or photorelaxation, can occur through various pathways. While specific data for this compound is not extensively documented, the behavior of analogous aromatic oximes and anthracenone (B14071504) derivatives provides significant insights.

The excited state dynamics of such molecules are often characterized by rapid internal conversion and intersystem crossing. For instance, studies on other aromatic oximes have shown that the excited state can undergo isomerization or decay via non-radiative pathways. The presence of the anthracene (B1667546) moiety, a well-known fluorophore, suggests the potential for fluorescence emission as a significant de-excitation pathway. However, the oxime group can introduce alternative relaxation channels, such as excited-state intramolecular proton transfer (ESIPT), which has been observed in structurally related compounds. ruc.dk The lifetime of the excited state is a crucial parameter, and for similar aromatic systems, these can range from picoseconds to nanoseconds, depending on the specific relaxation pathways available. diva-portal.orgchemrxiv.org

Table 1: Hypothetical Excited State Parameters for this compound based on Analogous Compounds

ParameterEstimated Value/RangeBasis of Estimation
Absorption Maximum (λ_max)350-400 nmBased on the anthrone (B1665570) chromophore. plos.org
Fluorescence Emission Maximum (λ_em)400-500 nmTypical for anthracene derivatives. nih.gov
Fluorescence Quantum Yield (Φ_f)0.1 - 0.5Dependent on solvent and substituent effects on non-radiative pathways.
Excited State Lifetime (τ)1-10 nsTypical range for fluorescent aromatic compounds. frontiersin.org

This table presents estimated values based on the properties of structurally similar compounds and should be considered illustrative pending direct experimental data for this compound.

Photoinduced Electron Transfer (PET) and Förster Resonance Energy Transfer (FRET) Mechanisms

The electronically excited this compound can engage in energy and electron transfer processes with other molecules.

Photoinduced Electron Transfer (PET) is a process where an excited molecule either donates or accepts an electron from another molecule. The anthracenone core can act as a good electron acceptor, and the presence of the oxime group can modulate its electron-accepting properties. In the presence of a suitable electron donor, excitation of this compound could lead to the formation of a radical ion pair. nih.govmdpi.com This process is highly dependent on the redox potentials of both the excited molecule and the donor, as well as the solvent polarity. hbni.ac.in

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two chromophores, a donor and an acceptor, when they are in close proximity (typically within 10 nm). wikipedia.org The efficiency of FRET is strongly dependent on the spectral overlap between the donor's emission spectrum and the acceptor's absorption spectrum, as well as their relative orientation. nih.gov If this compound is paired with a suitable fluorescent acceptor that has a significant absorption in the region of the oxime's fluorescence emission, FRET could be observed. This would manifest as a quenching of the oxime's fluorescence and a sensitized emission from the acceptor. qutools.comaps.orgmdpi.com

Photoreactivity and Photodegradation Mechanisms of this compound

Prolonged exposure to light can lead to irreversible chemical changes in this compound. The photoreactivity is largely dictated by the anthracene and oxime moieties.

The photodegradation of 9,10-disubstituted anthracenes in the presence of air is known to proceed through the formation of an endoperoxide. plos.orgnih.govnih.gov This reaction involves the [4+2] cycloaddition of singlet oxygen, which is often generated by the excited anthracene derivative itself acting as a sensitizer (B1316253). The resulting endoperoxide can be thermally or photochemically unstable, leading to further degradation products.

The oxime group itself can be photochemically active. A common photoreaction of oximes is the homolytic cleavage of the N-O bond upon irradiation, leading to the formation of an iminyl radical and a hydroxyl radical. beilstein-journals.org These highly reactive radical species can then initiate a variety of subsequent reactions, including hydrogen abstraction from the solvent or other molecules, leading to the degradation of the parent compound. The specific degradation pathways will depend on the reaction conditions, such as the wavelength of light and the presence of oxygen or other reactive species.

Electrochemistry of this compound

The electrochemical behavior of this compound is centered around the redox activity of its constituent functional groups. The anthracene core and the oxime group can both participate in electron transfer reactions at an electrode surface.

Cyclic Voltammetry and Chronoamperometry for Redox Potentials

Cyclic voltammetry (CV) is a powerful technique to study the redox properties of a molecule. nih.govbasinc.com For this compound, one would expect to observe both oxidation and reduction peaks in its cyclic voltammogram. The anthrone moiety can be oxidized, and the potential at which this occurs provides information about its electron-donating ability. researchgate.net Conversely, the anthracenone system can be reduced in one or more steps. researchgate.net The oxime group is also electroactive and can be either oxidized or reduced, with the specific potential depending on the molecular structure and the pH of the medium. scielo.org.mx

Chronoamperometry, which measures the current as a function of time at a fixed potential, can be used to determine the diffusion coefficient of the molecule and to study the kinetics of coupled chemical reactions. researchgate.net

Table 2: Expected Redox Potentials for this compound and Related Compounds

ProcessCompound TypeTypical Potential Range (V vs. Ag/AgCl)Reference/Basis
OxidationAnthrone derivatives+0.8 to +1.5 researchgate.net
ReductionAnthraquinone (B42736) derivatives-0.5 to -1.2 researchgate.net
Oxime ReductionConjugated Oximes-0.6 to -1.5 (pH dependent) scielo.org.mx

This table provides a general range of expected redox potentials based on literature values for similar compound classes. The exact potentials for this compound would need to be determined experimentally.

Electropolymerization of this compound Derivatives for Conductive Films

Electropolymerization is a technique used to form a polymer film directly on an electrode surface from a monomer solution. researchgate.netmdpi.com For a derivative of this compound to be electropolymerizable, it would typically need to possess polymerizable groups, such as vinyl, thiophene (B33073), or pyrrole (B145914) moieties, attached to the aromatic core. nih.govresearchgate.netbeilstein-journals.orgmdpi.comiarjset.com

Upon applying a suitable potential, the monomer units would undergo oxidative or reductive coupling to form a polymer chain that deposits onto the electrode. utexas.eduresearchgate.net The resulting polymer film could potentially be electroactive and exhibit conductivity, depending on the structure of the repeating unit and the doping level. The electrochemical and optical properties of such a film could be tuned by varying the electropolymerization conditions, such as the solvent, electrolyte, and applied potential. mdpi.com While the electropolymerization of this compound derivatives has not been explicitly reported, the general principles of electropolymerizing aromatic compounds suggest it is a feasible route to novel conductive materials. nih.gov

Spectroelectrochemistry for In-Situ Monitoring of Redox Processes

Spectroelectrochemistry is a powerful analytical technique that provides real-time insights into the structural changes a molecule undergoes during electron transfer reactions. By combining electrochemical methods with spectroscopy, typically UV-Visible absorption spectroscopy, it is possible to monitor the formation and decay of intermediate species, such as radical ions, that are generated at an electrode surface. This in-situ approach is invaluable for elucidating the mechanisms of redox processes.

While specific spectroelectrochemical studies on this compound are not extensively documented in publicly available literature, the behavior of related anthraquinone and oxime compounds allows for a reasoned projection of its properties. The redox chemistry of similar structures suggests that this compound likely undergoes a proton-coupled electron transfer (PCET) mechanism. queensu.ca This process involves the concerted or sequential transfer of electrons and protons, leading to the formation of an iminoxyl radical.

In a typical spectroelectrochemical experiment, a solution of the compound is subjected to a controlled potential, and the corresponding changes in its absorption spectrum are recorded simultaneously. For a compound like this compound, one would expect to observe the disappearance of the absorption bands corresponding to the neutral molecule and the appearance of new bands associated with the electrochemically generated radical anion or other intermediates.

The electrochemical behavior of 9,10-anthraquinone, a structurally related compound, has been shown to involve a two-step redox process. researchgate.net This suggests that the anthracenone core of this compound would also be electrochemically active. The oxime functional group introduces additional redox complexity. The electrochemical properties of various oxime-containing molecules have been studied, revealing both oxidation and reduction processes. For instance, some rhodium-oxime complexes exhibit two oxidation waves and one irreversible reduction. rsc.org

The in-situ monitoring of these processes would allow for the characterization of the stability and electronic structure of the radical intermediates. The spectral data, when correlated with the applied potential, can help to determine the formal potentials of the redox couples and the kinetics of any coupled chemical reactions.

Below is a table summarizing the electrochemical potentials of related compounds, which can serve as a reference for predicting the behavior of this compound.

Compound/SystemRedox ProcessPotential (V vs. SCE)Reference
Rhodium-oxime complex 1First Oxidation0.61 rsc.org
Rhodium-oxime complex 1Second Oxidation1.20 rsc.org
Rhodium-oxime complex 1Reduction (irreversible)-1.30 rsc.org
Rhodium-oxime complex 2First Oxidation0.76 rsc.org
Rhodium-oxime complex 2Second Oxidation1.32 rsc.org
Rhodium-oxime complex 2Reduction (irreversible)-1.05 rsc.org

Advanced Applications of 9 10h Anthracenone, Oxime and Its Derivatives

Chemo- and Fluorescent Sensor Design Based on 9(10H)-Anthracenone, Oxime

The inherent fluorescence of the anthracene (B1667546) moiety within the this compound structure makes it an attractive scaffold for the development of fluorescent chemosensors. These sensors are designed to detect specific ions or small molecules through changes in their fluorescence properties.

Design Principles for Ion and Small Molecule Detection

The fundamental design of a fluorescent sensor based on this compound involves the integration of a recognition unit (receptor) and a signaling unit (fluorophore). In this case, the anthracenone (B14071504) oxime acts as the signaling unit. The receptor is a molecular component specifically designed to bind to the target analyte, such as a metal ion or a small organic molecule.

The design principles revolve around the following key aspects:

Receptor Design: The oxime group (-C=N-OH) of this compound, or other positions on the anthracene ring system, can be chemically modified to introduce specific binding sites. For instance, the incorporation of crown ethers, aza-crown ethers, or other chelating agents can impart selectivity for specific metal cations.

Analyte-Induced Change: The binding of the analyte to the receptor must trigger a measurable change in the fluorescence properties of the anthracenone core. This change can be an increase in fluorescence intensity ("turn-on"), a decrease ("turn-off"), or a shift in the emission wavelength.

Photoinduced Electron Transfer (PET): A common mechanism employed in such sensors is Photoinduced Electron Transfer (PET). In the absence of the analyte, the lone pair of electrons on a nitrogen or oxygen atom in the receptor can quench the fluorescence of the anthracene unit through PET. Upon binding of a cation, the electron-donating ability of the receptor is diminished, inhibiting the PET process and leading to a "turn-on" fluorescence response. scirp.org

Derivatives of anthraquinone (B42736), a closely related structure, have been successfully developed as "turn-on" fluorescent chemosensors for the detection of d-block metal ions like Zn(II) and Cd(II) by employing a PET mechanism. scirp.org Similar principles can be applied to the this compound scaffold.

Ratiometric and Turn-On/Off Sensing Mechanisms in Solution and Solid State

The response of a fluorescent sensor can be categorized into three main types: turn-off, turn-on, and ratiometric.

Turn-Off Sensing: In a turn-off sensor, the fluorescence of the probe is quenched upon binding to the analyte. This can occur through various mechanisms, including the enhancement of non-radiative decay pathways.

Turn-On Sensing: Turn-on sensors are generally preferred as they provide a positive signal against a dark background, which can lead to higher sensitivity. horiba.com As mentioned, the inhibition of a PET process is a common strategy to achieve a turn-on response. scirp.org For example, an anthracene-based fluorescent probe integrated with a thiophene (B33073) moiety has been shown to exhibit a "turn-on" fluorescence response for the detection of chromium (III) ions. horiba.com

Ratiometric Sensing: Ratiometric sensors exhibit a change in the ratio of fluorescence intensities at two different wavelengths upon analyte binding. horiba.com This approach offers built-in self-calibration, which can correct for variations in probe concentration, excitation light intensity, and environmental factors, leading to more accurate and reliable measurements. nih.gov While specific examples for this compound are not prevalent, the general principle involves creating a system with two emitting species in equilibrium, where the analyte shifts the equilibrium and thus the ratio of their emissions.

These sensing mechanisms are applicable in both solution and solid-state formats. Solid-state sensors, such as those fabricated on test papers, offer the advantage of portability and ease of use for real-world applications. horiba.com

Selectivity and Sensitivity Enhancement Strategies for Target Analytes

Achieving high selectivity and sensitivity are critical goals in sensor design. Several strategies can be employed to enhance these parameters for sensors based on this compound derivatives:

Pre-organization of the Binding Site: The design of a rigid and pre-organized binding cavity that complements the size, charge, and coordination geometry of the target analyte can significantly enhance selectivity.

Modulation of the Electronic Properties: The sensitivity of a sensor can be fine-tuned by modifying the electronic properties of the anthracenone fluorophore. The introduction of electron-donating or electron-withdrawing groups can alter the energy levels of the molecule and influence the efficiency of the fluorescence signaling mechanism.

Use of Spacer Groups: The introduction of a spacer between the receptor and the fluorophore can modulate the efficiency of the PET process and optimize the sensor's response.

Aggregation-Induced Emission (AIE): For solid-state sensing, the concept of Aggregation-Induced Emission can be utilized. AIE-active fluorophores are typically non-emissive in solution but become highly fluorescent in the aggregated state. The binding of an analyte could induce or disrupt aggregation, leading to a turn-on or turn-off response.

Sensor Type Analyte Sensing Mechanism Detection Limit Reference
Anthraquinone-basedZn(II)Turn-on PET0.408 µM scirp.org
Anthraquinone-basedCd(II)Turn-on PET0.246 µM scirp.org
Anthracene-thiopheneCr(III)Turn-on Hydrolysis0.4 µM horiba.com

Materials Science Applications of this compound

The unique photophysical and chemical properties of this compound and its derivatives also make them promising candidates for applications in materials science, including organic electronics and advanced polymer development.

Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

Anthracene and its derivatives are well-known for their excellent blue emission properties, high photoluminescence quantum yields, and good thermal stability, making them highly suitable for use in OLEDs. researchgate.net

Blue Emitters in OLEDs: The 9,10-disubstituted anthracene core is a classic blue-emitting fluorophore. While research has heavily focused on derivatives like 9,10-diphenylanthracene, the fundamental optical properties stem from the anthracene unit present in this compound. scirp.org The substitution at the 9 and 10 positions is a key strategy to prevent concentration quenching in the solid state, which is crucial for efficient OLEDs. acs.org

Host Materials: Anthracene derivatives can also serve as host materials for phosphorescent emitters in OLEDs, facilitating efficient energy transfer to the guest molecules.

Charge Transporting Materials: By appropriate functionalization, anthracene derivatives can be engineered to exhibit either hole-transporting or electron-transporting properties, which are essential for balanced charge injection and recombination in OLED devices. researchgate.net

Organic Photovoltaics (OPVs): In the context of OPVs, anthracene derivatives can be utilized as either electron-donating or electron-accepting materials within the active layer of the solar cell. The ability to tune the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels through chemical modification is key to optimizing the performance of OPV devices. A study on 10-[(4-cyanobenzylidene)]-anthracen-9(10H)-one, a derivative of the core structure, has shown its potential as a sensitizer (B1316253) in dye-sensitized solar cells (DSSCs), a type of photovoltaic device. researchgate.net

Anthracene Derivative Application Key Properties Reference
Blue Emitting Layer in OLEDsHigh photoluminescence, Thermal stability researchgate.netacs.org
Host Material in OLEDsEfficient energy transfer researchgate.net
Charge Transport Layer in OLEDsTunable charge mobility researchgate.net
Sensitizer in DSSCsFavorable HOMO/LUMO levels researchgate.net

Advanced Polymer Synthesis and Functional Materials Development

The oxime functional group in this compound provides a versatile handle for the synthesis of advanced polymers and functional materials through various polymerization and modification techniques.

Oxime "Click" Chemistry: The formation of an oxime from an aldehyde or ketone and a hydroxylamine (B1172632) is a highly efficient and selective reaction, often categorized as a "click" reaction. This chemistry can be utilized for:

Step-Growth Polymerization: The reaction between a monomer containing two hydroxylamine groups and a dialdehyde (B1249045) or diketone can lead to the formation of high molecular weight polymers. rsc.org The this compound itself could be derived from a polymeric precursor containing ketone functionalities.

Post-Polymerization Modification: Polymers containing ketone or aldehyde side chains can be functionalized by reacting them with hydroxylamine-containing molecules, such as a derivative of this compound. This allows for the introduction of the fluorescent and electronically active anthracene moiety onto a polymer backbone. researchgate.net

Monomer Synthesis: this compound can be used as a starting material to synthesize more complex monomers for polymerization. For example, the hydroxyl group of the oxime can be further reacted to introduce polymerizable groups like acrylates or styrenes.

Functional Terpolymers: Research has demonstrated the synthesis of terpolymers from monomers containing oxime functionalities, such as vanillin (B372448) oxime. tandfonline.comescholarship.org These polymers can exhibit interesting properties, such as antimicrobial activity, depending on the co-monomers used. tandfonline.comescholarship.org This suggests the potential for incorporating this compound or its derivatives into multifunctional polymer systems.

The incorporation of the this compound scaffold into polymers can impart desirable properties such as fluorescence, redox activity, and thermal stability, leading to the development of novel materials for a wide range of applications.

Liquid Crystals and Self-Assembled Supramolecular Structures

While the parent this compound has not been extensively documented as a liquid crystal itself, its rigid, planar aromatic core is a foundational element in many liquid crystalline and self-assembling systems. The strategic functionalization of the anthracenone scaffold is key to inducing mesophase behavior. For instance, the introduction of long alkyl chains can promote the formation of ordered, self-assembled monolayers on surfaces, a critical aspect of creating functional 2D architectures. researchgate.net

Derivatives of the closely related anthraquinone have been incorporated into redox-active crown ethers. escholarship.org These molecules demonstrate sophisticated self-assembly influenced by π-stacking interactions, which can be modulated by external stimuli, showcasing the potential for anthracenone-based structures in creating responsive supramolecular assemblies. researchgate.netescholarship.org The design of such systems often relies on a delicate balance of intermolecular forces, including van der Waals interactions and hydrogen bonding, to achieve long-range order. researchgate.net

Photochromic and Thermochromic Materials

The ability of a molecule to change color in response to light (photochromism) or heat (thermochromism) is a highly sought-after property for applications in smart windows, data storage, and sensors. Anthracene derivatives have been investigated for these properties due to their robust photochemical behavior. acharyainstitutes.inrroij.com

Specifically, overcrowded bistricyclic aromatic enes derived from 9(10H)-anthracenone have been shown to exhibit thermochromism. researchgate.net This phenomenon arises from an equilibrium between different conformations of the molecule, each possessing a distinct color. researchgate.net Although this has been demonstrated for derivatives, it points to the inherent potential of the 9(10H)-anthracenone core in thermochromic systems.

In the realm of photochromism, while direct studies on this compound are limited, research on other oxime derivatives, such as those of diarylcyclopentenones, has shown that the introduction of an oxime group can significantly influence photoswitching characteristics, particularly thermal stability. nih.gov Furthermore, oxime esters of diazaanthracene-diones, which share a similar tricyclic core, have been synthesized and shown to be photoactive, undergoing cleavage upon UV irradiation. researchgate.net

Catalysis and Organocatalysis with this compound Ligands and Catalysts

The utility of a molecule in catalysis hinges on its ability to coordinate with metal centers or to act as a catalyst in its own right. The oxime group is a known coordinating moiety for a variety of transition metals, and complexes of other oxime-containing ligands have found broad applications in catalysis. rsc.orgresearchgate.netresearchgate.net

Design of Metal-Ligand Complexes for Homogeneous and Heterogeneous Catalysis

The nitrogen and oxygen atoms of the oxime group in this compound make it a potential bidentate ligand for transition metal catalysis. The design of such complexes could lead to novel catalysts for a range of organic transformations. For example, palladium complexes bearing phosphino-oxime ligands have been successfully employed in the catalytic rearrangement and dehydration of aldoximes. rsc.org This demonstrates the catalytic potential of metal complexes incorporating oxime functionalities. The large, aromatic surface of the anthracenone backbone could also play a role in substrate binding and selectivity. While specific metal complexes of this compound for catalysis are not widely reported, the principles of ligand design suggest this is a promising area for future research. sioc-journal.cnrsc.org

Organocatalytic Roles of this compound in Asymmetric Synthesis

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has become a major pillar of asymmetric synthesis. nih.govmdpi.com While this compound itself has not been reported as an organocatalyst, its parent ketone, anthrone (B1665570), has been used as a nucleophile in asymmetric Michael additions catalyzed by bifunctional thiourea (B124793) derivatives. researchgate.net This highlights the potential of the anthracenone scaffold in organocatalytic transformations. The development of chiral derivatives of this compound could lead to new classes of organocatalysts for stereoselective reactions.

Supramolecular Chemistry and Host-Guest Interactions of this compound

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Host-guest chemistry is a central part of this field, where a larger 'host' molecule encapsulates a smaller 'guest' molecule.

Design of Supramolecular Assemblies and Frameworks

The planar and aromatic nature of this compound makes it an attractive building block for the construction of supramolecular assemblies. The oxime group provides a site for hydrogen bonding, which is a key directional interaction in forming ordered structures. While specific supramolecular frameworks based solely on this compound are not prevalent in the literature, related systems offer insights into its potential. For example, bis-pyridinium-4-oxime has been shown to form solid-state complexes with cyanoiron platforms through a network of hydrogen bonds and π-π stacking interactions. nih.gov This underscores the capability of the oxime group to direct the formation of extended supramolecular architectures. The design of derivatives of this compound with additional recognition sites could lead to the creation of complex and functional supramolecular materials. thno.orgcalvin.edu

Molecular Recognition and Encapsulation Phenomena

The rigid, polycyclic aromatic framework of this compound and its derivatives provides a versatile scaffold for applications in molecular recognition and encapsulation. The core structure, possessing a hydrophobic anthracene moiety, is conducive to engaging in non-covalent interactions such as π-π stacking, van der Waals forces, and hydrophobic interactions, which are fundamental to host-guest chemistry. mdpi.com The oxime functional group (-C=N-OH) further enhances its capabilities by introducing a site for hydrogen bonding, acting as both a hydrogen bond donor and acceptor. frontiersin.org This dual nature allows for the specific recognition of a variety of guest molecules, ranging from ions to neutral organic compounds.

The principles of supramolecular chemistry, which focuses on the chemistry of molecular assemblies and intermolecular bonds, are central to understanding the recognition properties of anthracenone oxime derivatives. mdpi.com These compounds can be designed to form pre-organized cavities or clefts that are sterically and electronically complementary to a target guest molecule. For instance, derivatization of the anthracenone core with macrocyclic structures, such as crown ethers or cyclophanes, can create sophisticated host molecules with high selectivity for specific cations or organic guests. mdpi.comacs.org An anthracene-containing crown ether, for example, has demonstrated the ability to form host-guest complexes with organic molecules, showcasing the potential for creating responsive materials. acs.org

Encapsulation of guest molecules within a host derived from this compound can significantly alter the physicochemical properties of the guest, such as its solubility and stability. A common strategy to enhance the solubility of hydrophobic aromatic compounds like anthracene derivatives in aqueous media is through encapsulation by cyclodextrins. frontiersin.orgnankai.edu.cn Cyclodextrins are macrocyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior, capable of encapsulating nonpolar molecules or moieties in aqueous solutions. nankai.edu.cn The formation of an inclusion complex between an anthracenone oxime derivative and a cyclodextrin (B1172386) can improve its utility in biological systems by increasing its bioavailability and protecting it from degradation.

The recognition process can be monitored through various spectroscopic techniques. The inherent fluorescence of the anthracene core is particularly advantageous, as the binding of a guest molecule can induce a change in the fluorescence emission intensity or wavelength. This phenomenon, often based on mechanisms like photoinduced electron transfer (PET), can be exploited for the development of fluorescent chemosensors. nih.gov For example, bis(azacrown)anthracene derivatives have been shown to detect alkyldiammonium ions through an enhancement of fluorescence upon guest binding. nih.gov

Host-Guest System Component Interaction Type Potential Guest Molecules Significance
Anthracene Coreπ-π Stacking, Hydrophobic InteractionsAromatic molecules, Planar substratesKey for binding flat, electron-rich guests. mdpi.comrroij.com
Oxime GroupHydrogen Bonding (Donor & Acceptor)Anions, Cations, Neutral molecules with H-bond sitesProvides specificity and directionality to binding. frontiersin.org
Macrocyclic Derivatives (e.g., Crown Ethers)Ion-Dipole, Host-Guest ComplexationMetal cations (e.g., K+, Na+), Ammonium (B1175870) ionsCreates highly selective and stable receptors. mdpi.comnih.gov
Cyclodextrin Inclusion ComplexesHydrophobic EncapsulationThe anthracenone oxime molecule itselfEnhances aqueous solubility and stability. frontiersin.orgnankai.edu.cn

Chemical Biology Probes and Imaging Agents (Focused on in vitro and mechanistic studies)

The unique combination of a reactive oxime handle and a fluorescent anthracene core makes this compound and its derivatives promising candidates for the development of chemical biology probes and imaging agents. These tools are designed for the sensitive and specific detection and visualization of biological processes at the molecular level, primarily in controlled in vitro settings and cellular models to elucidate biological mechanisms.

Fluorescent Labeling Strategies for Biomolecules in Model Systems

A key application of this compound in chemical biology is its potential use as a fluorescent label for biomolecules. The oxime functionality provides a chemoselective ligation handle for covalent attachment to biomolecules such as proteins and peptides. acs.orgnih.gov Oxime ligation, the reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond, is a bioorthogonal reaction that can proceed under mild, physiological conditions. nih.govnih.gov

This labeling strategy typically involves the introduction of a carbonyl group (an aldehyde or ketone) into the target biomolecule through genetic or chemical methods. The modified biomolecule can then be reacted with an aminooxy-functionalized fluorescent probe. However, an alternative and more direct approach involves using a derivative of this compound that has been activated for reaction with nucleophilic residues on a biomolecule, or by using the oxime itself to react with a biomolecule containing an aldehyde or ketone. The inherent fluorescence of the anthracene moiety serves as the reporter.

The efficiency of oxime ligation can be significantly enhanced by catalysts such as aniline (B41778), which allows the reaction to proceed rapidly at neutral pH and at low micromolar concentrations of reactants. acs.orgnih.govacs.org This is particularly advantageous for labeling sensitive biological samples. The stability of the resulting oxime bond is a crucial feature, ensuring that the fluorescent label remains attached to the biomolecule throughout the course of an experiment. mdpi.com

The general scheme for fluorescent labeling via oxime ligation is as follows:

Biomolecule Modification: Introduction of a ketone or aldehyde group onto the target protein or peptide.

Probe Reaction: Incubation of the modified biomolecule with the aminooxy-containing fluorophore (or in this conceptual case, an appropriately functionalized anthracenone oxime derivative).

Purification: Removal of the unreacted fluorescent probe.

Analysis: Detection and analysis of the labeled biomolecule using fluorescence-based techniques.

Ligation Component Description Key Advantages Relevant Findings
Oxime LigationReaction between an aminooxy group and an aldehyde/ketone.Bioorthogonal, stable bond formation, mild reaction conditions.Widely used for protein and peptide labeling. acs.orgnih.gov
Aniline CatalysisUse of aniline or its derivatives to accelerate the ligation.Increased reaction rates at neutral pH and low concentrations.Enables efficient labeling of biomolecules in vitro. acs.orgnih.gov
Anthracene FluorophoreThe fluorescent reporter group.High quantum yield, sensitivity to local environment.Anthracene derivatives are effective fluorescent probes. rroij.comnih.gov

Molecular Interactions with Biological Substrates (e.g., proteins, nucleic acids, in vitro)

The planar aromatic structure of the anthracenone core is well-suited for non-covalent interactions with biological macromolecules like proteins and nucleic acids. rsc.org These interactions are critical for understanding the mechanism of action of potential therapeutic agents and for the design of specific biological probes.

In the context of proteins, anthracenone derivatives have been shown to interact with specific protein targets. For instance, a series of anthracenone-based oxime ethers have been synthesized and evaluated as inhibitors of tubulin polymerization. researchgate.net Their activity suggests a direct interaction with the protein tubulin, a key component of the cytoskeleton and a target for anticancer drugs. researchgate.net The study of such interactions in vitro can be performed using techniques like fluorescence spectroscopy, where changes in the fluorescence of the anthracenone moiety upon binding to the protein can provide information about the binding affinity and kinetics.

With respect to nucleic acids, the flat, polycyclic aromatic system of anthracene allows it to intercalate between the base pairs of DNA. rroij.comnih.gov This mode of binding can be studied using various biophysical techniques, including UV-Vis and fluorescence spectroscopy, circular dichroism, and electrophoretic mobility shift assays (EMSA). nih.govfortislife.com The fluorescence of the anthracene derivative is often quenched or enhanced upon intercalation, providing a convenient signal for monitoring the interaction. Furthermore, some anthracene derivatives have been shown to induce DNA cleavage upon photoirradiation, indicating their potential as agents for phototherapy or as tools for studying DNA structure and repair. rroij.com

The oxime group can also contribute to the specificity of these interactions by forming hydrogen bonds with amino acid residues in proteins or with the functional groups of nucleotide bases. The ability to systematically modify the substituents on the anthracenone ring and the oxime group allows for the fine-tuning of binding affinity and selectivity for a particular biological target.

Advanced Imaging in Cellular Models for Mechanistic Insights

The fluorescent properties of anthracene derivatives make them valuable tools for advanced imaging in cellular models. rsc.orgfrontiersin.org By attaching targeting moieties or by exploiting their intrinsic physicochemical properties, probes based on this compound can be designed to accumulate in specific subcellular compartments, such as the mitochondria or the nucleus. researchgate.netnih.gov This allows for the visualization of these organelles and the study of their dynamics in living cells.

For example, an anthracene carboxamide-based fluorescent probe has been developed for imaging mitochondrial hypochlorite (B82951) in living cells, demonstrating the potential of the anthracene scaffold for creating probes for specific reactive oxygen species. researchgate.netnih.gov Similarly, other anthracene-based probes have been used for the detection of metal ions like Hg2+ and for cellular imaging. acs.orgacs.org

The application of this compound-based probes in cellular imaging can provide crucial mechanistic insights into various biological processes. For instance, by labeling a specific protein with an anthracenone oxime-derived fluorescent tag, it is possible to track its localization, trafficking, and interactions with other proteins within the cell in real-time using techniques like confocal fluorescence microscopy. The sensitivity of the anthracene fluorescence to the local microenvironment can also be exploited to report on changes in polarity, viscosity, or the presence of specific analytes in different cellular compartments.

The development of "turn-on" fluorescent probes, where the fluorescence is significantly enhanced upon binding to a specific target or in response to a particular cellular event, is a particularly powerful approach. acs.org This minimizes background fluorescence and increases the signal-to-noise ratio, enabling the detection of low-abundance targets and subtle biological events. The combination of the reactive oxime group for specific targeting and the responsive anthracene fluorophore provides a versatile platform for the design of such advanced imaging agents for mechanistic studies in cell biology.

Future Perspectives and Emerging Research Directions for 9 10h Anthracenone, Oxime

Integration with Artificial Intelligence and Machine Learning for Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the discovery and design of novel 9(10H)-anthracenone, oxime derivatives. These computational tools can rapidly screen vast chemical spaces and predict molecular properties with increasing accuracy, significantly accelerating research and development cycles that were once reliant on time-consuming trial-and-error synthesis. nih.gov

Machine learning algorithms, such as artificial neural networks (ANNs) and support vector machines (SVMs), are being employed to build quantitative structure-property relationship (QSPR) and quantitative structure-activity relationship (QSAR) models. nih.gov For instance, an accelerated design scheme using automated machine learning (AutoML) has been successfully applied to oxime ester photoinitiators, where it rapidly identified the best QSPR models to predict photosensitivity with high coefficients of determination (around 0.8). acs.org Such models can predict a wide range of properties for new anthracenone (B14071504) oxime candidates, including optical and electronic characteristics, biological activity, and toxicity, based solely on their chemical structure. nih.govgoogle.com

Table 1: Applications of AI/ML in Anthracenone Oxime Research

AI/ML Technique Application Area Predicted Properties Key Benefit
Automated Machine Learning (AutoML) Photoinitiator Design Photosensitivity, Reactivity Rapidly identifies optimal QSPR models from hundreds of possibilities. acs.org
Artificial Neural Networks (ANNs) Optoelectronic Materials Charge Transfer Coupling, Electronic Properties Predicts properties sensitive to intermolecular degrees of freedom in disordered systems. aip.org
Generative Models (Reinforcement Learning) Materials Discovery Excited State Energies, Synthesizability Generates novel molecular structures tailored for specific functions without large initial datasets. researchgate.net
Gradient Boost Regression Tree (GBRT) Fluorescent Dyes Absorption/Emission Wavelength, Quantum Yield Achieves high prediction accuracy for photophysical properties by learning directly from experimental data. chemrxiv.org
AI-Accelerated Virtual Screening Drug Discovery Binding Affinity, Favorable Geometries Drastically reduces the number of compounds for experimental synthesis and testing from billions to a manageable few. nih.gov

Exploration of Novel and Unprecedented Synthetic Pathways

While classical condensation reactions of 9(10H)-anthracenone with hydroxylamine (B1172632) remain a fundamental method for preparing the parent oxime, future research is heavily focused on developing more sophisticated and versatile synthetic routes. researchgate.net These novel pathways aim to provide greater control over stereoselectivity (E/Z isomers), improve yields, and enable the synthesis of complex, highly functionalized derivatives under milder conditions.

A significant emerging area is the use of photoredox and transition metal catalysis to generate iminoxyl radicals from oximes via N–O bond fragmentation. nsf.gov This reactive intermediate is highly versatile and can participate in a variety of bond-forming reactions. nsf.govbeilstein-journals.org For example, a dual-catalysis system combining hydrogen atom transfer (HAT) and photoredox catalysis has been shown to activate the strong O–H bond of β,γ-unsaturated oximes, a challenging transformation due to their high redox potential. rsc.org This strategy offers a general pathway to iminoxyl radicals, which can then be used to synthesize a diverse array of valuable heterocyclic compounds. rsc.org

Other innovative approaches include the use of unique catalytic systems to drive the synthesis. Reusable heterogeneous sandwich-type polyoxometalates have been employed as catalysts to convert aldehydes to oximes, offering a greener alternative to traditional methods. researchgate.net The synthesis of anthracenone-based oxime esters, which have shown potential as photo-induced DNA-cleaving agents, involves the reaction of a bis-oxime with acyl chlorides, demonstrating a modular approach to functionalization. researchgate.netmdpi.com These advanced methods are crucial for creating the next generation of anthracenone oxime-based molecules for specialized applications.

Table 2: Comparison of Synthetic Methodologies for Oxime Derivatives

Methodology Description Advantages Limitations
Classical Condensation Reaction of a ketone (anthracenone) with hydroxylamine, often in an alcoholic solution. researchgate.net Simple, high-yielding for basic structures. Limited functional group tolerance, may require harsh conditions.
Transition Metal Catalysis Uses catalysts (e.g., Cu(OAc)₂) to mediate oxime formation or subsequent reactions. researchgate.net Milder reaction conditions, potential for asymmetric synthesis. Catalyst cost and removal can be an issue.
Photoredox/HAT Dual Catalysis Generates iminoxyl radicals from oxime O-H or N-O bonds using light and a photocatalyst. nsf.govrsc.org Accesses novel reactivity, enables challenging bond activations under mild conditions. Requires specific photocatalysts, substrate scope can be limited.
Heterogeneous Catalysis Employs solid-phase catalysts (e.g., polyoxometalates) that can be easily recovered and reused. researchgate.net Environmentally friendly ("green"), simplified purification. Can have lower activity compared to homogeneous catalysts.

Advanced Theoretical Predictions and Experimental Validation for Enhanced Understanding

The synergy between advanced theoretical modeling and rigorous experimental validation is fundamental to deepening the understanding of this compound and its derivatives. Computational chemistry provides invaluable insights into molecular structure, stability, and reactivity that can be difficult to access through experimentation alone, while experimental data is essential to ground and validate theoretical predictions. chemrxiv.org

Density Functional Theory (DFT) is a cornerstone of this approach, widely used for geometry optimization and the calculation of electronic properties. researchgate.netbiointerfaceresearch.com Methods like DFT/B3LYP are used to predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts, which can then be directly compared with experimental spectroscopic data. researchgate.net Time-dependent DFT (TD-DFT) is crucial for studying excited-state properties, allowing for the prediction of UV-Vis absorption spectra and providing insights into the photophysical behavior of these molecules. biointerfaceresearch.comrsc.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of anthracenone oxime derivatives over time, which is critical for understanding their interactions within a biological system or a material matrix. mdpi.com MD simulations can assess the stability of ligand-protein complexes predicted by molecular docking and provide a more accurate estimation of binding free energies. mdpi.comnih.gov The combination of docking, MD simulations, and experimental bioassays creates a powerful workflow to identify and validate the mechanism of action for biologically active oxime derivatives. nih.govrsc.org This integrated approach, where theoretical predictions guide experimental design and experimental results refine computational models, is essential for the rational design of new molecules with tailored properties.

Table 3: Theoretical and Experimental Techniques for Characterization

Theoretical Method Predicted Property Experimental Validation Technique
Density Functional Theory (DFT) Molecular geometry, bond lengths/angles, vibrational frequencies, electronic ground state properties. researchgate.net X-ray Crystallography, NMR Spectroscopy, Infrared (IR) Spectroscopy.
Time-Dependent DFT (TD-DFT) Electronic absorption/emission spectra, excited state energies, transition orbitals. rsc.org UV-Vis Spectroscopy, Fluorescence Spectroscopy.
Molecular Docking Binding pose and affinity of a ligand to a biological target (e.g., protein). researchgate.net In vitro enzyme inhibition assays, Co-crystallization.
Molecular Dynamics (MD) Simulation Conformational stability, dynamic interactions, binding free energy. mdpi.comnih.gov In vitro biological assays, Calorimetry (ITC).
Natural Bond Orbital (NBO) Analysis Charge delocalization, hyperconjugative interactions, intramolecular charge transfer. biointerfaceresearch.com Electrochemical methods (e.g., Cyclic Voltammetry).

Development of Multifunctional Materials and Integrated Systems

The rigid, planar structure of the anthracene (B1667546) core combined with the reactive and electronically versatile oxime group makes this compound an ideal scaffold for developing multifunctional materials. By strategically modifying the core and peripheral functional groups, it is possible to design molecules that possess a combination of useful optical, electronic, and biological properties.

One promising area is in the field of optoelectronics. Anthracene derivatives are well-known for their use in Organic Light-Emitting Diodes (OLEDs). rsc.org By applying design strategies such as creating asymmetric structures with bulky side groups to the anthracenone oxime core, it may be possible to develop new materials that act as both the charge-transporting and emitting layer in simplified, deep-blue OLEDs. rsc.org Furthermore, anthracenone derivatives have been successfully incorporated as sensitizers in dye-sensitized solar cells (DSSCs) for UV light detection, demonstrating their potential in integrated photosensitive systems. researchgate.net

In the biomedical realm, the focus is on combining biological activity with another function, such as photoactivation. Anthracenone-based oxime esters have been reported to act as photo-induced DNA-cleaving agents. mdpi.com This dual functionality—cytotoxicity and photoreactivity—opens the door to developing prodrugs for photodynamic therapy, where the compound is only activated at a specific site upon irradiation, minimizing side effects. The unique properties of the oxime N-O bond are also being explored for their utility in dynamic materials and energetic materials, expanding the application scope well beyond traditional areas. nsf.gov

Table 4: Potential Multifunctional Applications of Anthracenone Oxime Derivatives

Application Area Desired Functionalities Potential Structural Modification
OLEDs Bipolar charge transport, high photoluminescence quantum yield, deep-blue emission. Asymmetric substitution with bulky, electron-donating/withdrawing groups. rsc.org
Photodynamic Therapy Cytotoxicity, photo-induced bond cleavage, targeted delivery. Introduction of oxime ester groups, conjugation to targeting moieties (e.g., antibodies). mdpi.com
Sensors/Detectors Light absorption (e.g., UV), electrochemical response, fluorescence quenching/enhancement. Functionalization with chromophores or groups that interact with specific analytes. researchgate.net
Dynamic Materials Reversible bond formation/cleavage, stimuli-responsive properties. Leveraging the reversible nature of the oxime linkage for self-healing polymers. nsf.gov

Interdisciplinary Research Opportunities and Synergistic Applications

The inherent versatility of this compound positions it at the nexus of several scientific disciplines, fostering interdisciplinary research and creating opportunities for synergistic applications. Collaboration between chemists, biologists, materials scientists, and computational scientists is key to unlocking its potential.

A major opportunity lies at the intersection of medicinal chemistry, chemical biology, and photobiology . The antiproliferative activity reported for some anthracenone derivatives can be combined with the photo-cleavable nature of oxime esters. researchgate.netmdpi.com This synergy could lead to the development of next-generation photo-activated chemotherapeutics that offer high spatial and temporal control. The oxime linkage is also a well-established tool for chemoselective bioconjugation, allowing these photoactive anthracenone cores to be attached to proteins or antibodies for targeted drug delivery or to be used as fluorescent probes for bioimaging. researchgate.netrsc.org

In the realm of materials science and electronics , collaborations between synthetic chemists and physicists are crucial. The design of novel anthracenone oxime derivatives for OLEDs or organic photovoltaics will rely on synthetic chemists to build the molecules and on materials scientists to fabricate and characterize devices. rsc.orgmdpi.com AI and computational chemistry provide a common language, allowing for the in silico design and pre-screening of materials before committing to costly synthesis and fabrication. researchgate.netaip.org

Finally, the development of novel catalytic systems for oxime synthesis brings together organic, inorganic, and physical chemists. researchgate.netrsc.org Understanding the mechanisms of new photoredox or heterogeneous catalysts requires a combination of synthetic experiments, kinetic studies, and high-level computational modeling, pushing the boundaries of fundamental chemistry while enabling new applications.

Table 5: Interdisciplinary Research Opportunities

Interdisciplinary Field Role of Anthracenone Oxime Potential Synergistic Application
Medicinal Chemistry & Photobiology Photo-activatable cytotoxic core. Targeted photodynamic therapy, photo-controlled drug release. mdpi.com
Chemical Biology & Bioimaging Fluorescent scaffold with a bioconjugation handle (oxime). Targeted fluorescent probes for tracking biological processes. researchgate.netrsc.org
Materials Science & AI Tunable optoelectronic building block. AI-driven discovery of novel emitters for efficient, stable OLEDs. acs.orgrsc.org
Catalysis & Computational Chemistry Target molecule for novel synthetic methods. Development of green, highly selective catalytic processes for complex molecule synthesis. researchgate.netrsc.org

Challenges and Outlook in the Field of Anthracenone Oxime Chemistry

Despite the promising future, the advancement of this compound chemistry faces several challenges that must be addressed. Overcoming these hurdles will be critical to translating fundamental research into practical applications.

Challenges:

Synthetic Control: Achieving high regioselectivity and, particularly, stereoselectivity for the E/Z isomers of the oxime double bond remains a significant synthetic challenge. beilstein-journals.org The properties of the isomers can differ substantially, making pure samples essential for many applications.

Stability and Reactivity Balance: The lability of the N-O bond is a double-edged sword. While it is key to the utility of oximes in generating radicals for synthesis or photo-cleavage, it can also lead to instability in materials where long-term durability is required. nsf.govnih.gov

Scalability and Cost: Many of the novel, multi-step synthetic routes for complex derivatives use expensive catalysts and reagents, making them difficult and costly to scale up from the laboratory to industrial production. rsc.org

Modeling Accuracy: While computational methods are powerful, accurately predicting the properties of excited states, photochemical reaction dynamics, and behavior in complex biological environments remains computationally intensive and challenging. aip.org

Outlook: The outlook for anthracenone oxime chemistry is exceptionally bright, with new technologies and approaches poised to overcome current limitations. The continued integration of AI and machine learning will undoubtedly accelerate the pace of discovery, enabling the rational design of molecules with precisely tailored functions and reducing the reliance on serendipity. nih.govacs.org The development of greener and more efficient catalytic systems, such as those based on photoredox catalysis or earth-abundant metals, will make the synthesis of these valuable compounds more sustainable and economically viable. rsc.org

Future research will likely focus on creating highly integrated, multifunctional systems, such as "theranostic" agents that combine therapeutic activity with diagnostic imaging, or smart materials for flexible electronics and sensors. The deepening synergy between theoretical prediction and experimental validation will provide a more profound fundamental understanding of structure-property relationships, paving the way for innovations in medicine, materials science, and electronics built upon the versatile this compound scaffold.

Q & A

Q. What are the optimal synthetic methods for preparing 9(10H)-Anthracenone oxime derivatives?

The oxime functional group can be introduced via condensation of 9-anthraldehyde derivatives with hydroxylamine. A high-yield method (91%) involves refluxing 10-bromoanthracene-9-carbaldehyde with hydroxylamine hydrochloride in anhydrous acetonitrile, using triethylamine as a base. This approach ensures efficient oxime formation while minimizing side reactions . Characterization via 1^1H NMR (e.g., δ = 4.82 ppm for NH2_2 protons) and IR spectroscopy (C=N stretch near 1640 cm1^{-1}) confirms successful synthesis .

Q. How can researchers safely handle 9(10H)-Anthracenone derivatives in the laboratory?

Key safety measures include:

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors.
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles.
  • Spill Management : Contain spills with inert absorbents (e.g., vermiculite) and dispose of waste according to hazardous material protocols .
  • Emergency Protocols : For skin contact, wash immediately with soap and water; for eye exposure, irrigate with water for ≥15 minutes .

Q. What spectroscopic techniques are critical for characterizing oxime-functionalized anthracenones?

  • 1^1H NMR : Identifies NH2_2 protons (e.g., δ 4.82 ppm in CDCl3_3) and aromatic proton environments .
  • IR Spectroscopy : Detects C=N stretches (1640–1620 cm1^{-1}) and O-H bonds (3200–3400 cm1^{-1}) .
  • Mass Spectrometry : Confirms molecular weight (e.g., [M+H]+^+ peaks via ESI-MS) .

Advanced Research Questions

Q. How does the oxime group influence the reactivity of anthracenone in Diels-Alder reactions?

The oxime’s electron-withdrawing nature enhances the electrophilicity of the anthracenone core, promoting regioselective cycloadditions. For example, substituted anthracenones exhibit higher reactivity toward dienes at the 9,10-positions due to conjugation with the oxime group. Computational studies (e.g., DFT) can model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported reaction yields for substituted anthracenone oximes?

Discrepancies often arise from:

  • Purification Methods : Column chromatography (n-hexane/EtOAc 3:1) effectively isolates oximes from byproducts .
  • Reaction Optimization : Adjusting solvent polarity (e.g., MeCN vs. THF) and temperature (reflux vs. RT) improves reproducibility .
  • Catalyst Screening : Triethylamine vs. pyridine bases may alter reaction kinetics due to steric effects .

Q. Can 9(10H)-Anthracenone oximes serve as fluorescent probes for biological imaging?

Yes. The anthracene core’s π-conjugated system, combined with the oxime’s tunable electronic properties, enables fluorescence emission in the visible range (e.g., 450–550 nm). Substitution with electron-donating groups (e.g., -OCH3_3) enhances quantum yields, making these derivatives suitable for DNA intercalation studies or cellular imaging .

Q. How do steric effects impact the stability of anthracenone oxime derivatives?

Bulky substituents (e.g., 10-ethyl or 2-methyl groups) reduce rotational freedom, stabilizing the oxime tautomer. X-ray crystallography of derivatives like 9-(2-chlorobenzylidene)anthracen-10(9H)-one reveals planar geometries that minimize steric strain, enhancing thermal stability .

Methodological Tables

Q. Table 1. Synthetic Conditions for Anthracenone Oximes

ParameterOptimal ConditionsReference
ReagentNH2_2OH·HCl, Et3_3N
SolventAnhydrous MeCN
TemperatureReflux (70–80°C)
Reaction Time4–6 hours
Yield85–91%

Q. Table 2. Key Spectral Data for Oxime Characterization

TechniqueDiagnostic SignalReference
1^1H NMRδ 4.82 (s, NH2_2)
IR1640 cm1^{-1} (C=N)
UV-Visλmax_{max} 350–400 nm

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